molecular formula C47H86NO8P B12410671 17:0-22:4 PC-d5

17:0-22:4 PC-d5

Cat. No.: B12410671
M. Wt: 829.2 g/mol
InChI Key: LGPGBPOGXNRFFI-XQEWOMBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17:0-22:4 PC-d5 is a useful research compound. Its molecular formula is C47H86NO8P and its molecular weight is 829.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H86NO8P

Molecular Weight

829.2 g/mol

IUPAC Name

[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C47H86NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-28-30-32-34-36-38-40-47(50)56-45(44-55-57(51,52)54-42-41-48(3,4)5)43-53-46(49)39-37-35-33-31-29-27-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,28,30,45H,6-13,15,17-19,21,23,26-27,29,31-44H2,1-5H3/b16-14-,22-20-,25-24-,30-28-/t45-/m1/s1/i43D2,44D2,45D

InChI Key

LGPGBPOGXNRFFI-XQEWOMBFSA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 17:0-22:4 PC-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Heptadecanoyl)-2-(docosatetraenoyl)-sn-glycero-3-phosphocholine-d5 (17:0-22:4 PC-d5) is a high-purity, deuterated synthetic phospholipid. It serves as an essential internal standard for the accurate quantification of phosphatidylcholines (PCs) and other lipid species in complex biological samples using mass spectrometry-based lipidomics.[1][2][3] Its unique structure, featuring a saturated fatty acid (heptadecanoic acid, 17:0) at the sn-1 position and a polyunsaturated fatty acid (docosatetraenoic acid, 22:4) at the sn-2 position, along with a deuterated choline head group, makes it an ideal tool for researchers, scientists, and drug development professionals engaged in metabolomics, disease biomarker discovery, and pharmaceutical development.[1][4][5]

This technical guide provides a comprehensive overview of the core properties, applications, and experimental considerations for the effective use of this compound.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is critical for its proper handling, storage, and application in experimental workflows.

PropertyValueReference
Full Chemical Name 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphocholine[1]
Synonyms This compound, PC(17:0/22:4)-d5[6]
Molecular Formula C47H81D5NO8P[1]
Molecular Weight 829.21 g/mol [1]
Exact Mass 828.64 u[1]
CAS Number 2342575-43-1[1]
Purity >99%[1]
Physical State Typically supplied as a solution in a suitable solvent (e.g., DCM:Methanol 1:1)[1]
Storage Temperature -20°C[1]
Stability 1 Year at -20°C[1]

Synthesis Overview

The synthesis of asymmetrically substituted and deuterated phospholipids like this compound is a multi-step process. While the precise, proprietary synthesis protocols are not publicly available, a general conceptual workflow can be outlined. The process typically involves the stereospecific synthesis of a glycerol backbone, followed by sequential esterification with the desired fatty acids and subsequent attachment of the deuterated phosphocholine headgroup.

Alternatively, biosynthetic approaches using genetically modified organisms are being explored for the production of selectively deuterated phospholipids.[1][4] These methods offer the potential for more controlled and specific deuterium labeling.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative lipidomics via liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] Its chemical properties, which are nearly identical to endogenous PCs but with a distinct mass due to deuterium labeling, allow for the correction of variability introduced during sample preparation and analysis.

Key applications include:

  • Accurate Quantification of Phospholipids: Enables precise measurement of changes in PC levels in various biological matrices, which is crucial for understanding disease states and the effects of drug candidates.[7][8]

  • Metabolomic Studies: Facilitates the comprehensive analysis of the lipidome to identify metabolic dysregulation in diseases such as cancer, cardiovascular disease, and neurological disorders.[7][9]

  • Biomarker Discovery: Aids in the identification of lipid biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic response.

  • Drug Development: Used to assess the impact of novel therapeutics on lipid metabolism and cellular membrane composition.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS-based Lipidomics

This protocol provides a generalized workflow for the use of this compound as an internal standard for the quantification of phospholipids in biological samples.

5.1.1. Materials

  • This compound solution (e.g., 1 mg/mL in a suitable solvent)

  • Biological sample (e.g., plasma, tissue homogenate, cell lysate)

  • LC-MS grade solvents (e.g., methanol, chloroform, water, isopropanol, acetonitrile)

  • Internal standard spiking solution (prepared by diluting the stock solution of this compound to a working concentration, e.g., 10 µg/mL in methanol)

5.1.2. Sample Preparation and Lipid Extraction

  • Sample Aliquoting: Thaw the biological sample on ice. Aliquot a precise volume or weight of the sample into a clean tube.

  • Internal Standard Spiking: Add a known volume of the internal standard spiking solution to the sample. The amount added should be optimized to be within the linear range of the mass spectrometer's detector.

  • Lipid Extraction (Folch or Bligh-Dyer Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly to ensure mixing.

    • Add water to induce phase separation.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

5.1.3. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable reversed-phase or HILIC column to separate the lipid species. The gradient and mobile phases should be optimized for the specific lipid classes of interest.

  • Mass Spectrometry Detection: Operate the mass spectrometer in a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.

    • Precursor Ion: The m/z of the protonated or adducted this compound.

    • Product Ion: A characteristic fragment ion of this compound (e.g., the phosphocholine headgroup fragment at m/z 184, or a deuterated variant).

  • Data Analysis: Quantify the endogenous lipids by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

Specific Protocol: Targeted Analysis of Oxidized Phosphatidylcholines in Kidney Tissue

This protocol is adapted from a study on normothermic human kidney preservation.[7]

5.2.1. Materials

  • Frozen kidney tissue

  • Internal standard mix: 100 ng/mL each of 2-dinonanoyl-sn-glycero-3-phosphocholine (DNPC) and this compound in methanol.

  • LC-MS grade methanol, chloroform, and water.

5.2.2. Sample Preparation

  • Homogenize frozen kidney tissue.

  • To 25 µL of the homogenate (equivalent to 2.5 mg of tissue), add 20 µL of the internal standard mix.

  • Add 500 µL of methanol and 500 µL of chloroform.

  • Vortex the mixture.

  • Add 400 µL of water to induce phase separation.

  • Vortex again and then centrifuge to pellet the tissue debris and separate the liquid phases.

  • Collect the lower organic phase for LC-MS/MS analysis.

Role in Signaling Pathways (Endogenous Analogs)

While this compound itself is a synthetic molecule used as a tracer, its endogenous, non-deuterated counterparts containing polyunsaturated fatty acids (PUFAs) are integral components of cellular membranes and are involved in various signaling pathways.

Phosphatidylcholines are not merely structural lipids; they are precursors to a variety of signaling molecules. For instance, the enzymatic cleavage of PCs by phospholipases can generate diacylglycerol (DAG), phosphatidic acid (PA), lysophosphatidylcholine (LPC), and free fatty acids like arachidonic acid, all of which are potent second messengers in cellular signaling cascades that regulate processes such as cell proliferation, differentiation, and apoptosis.[5][10]

An increase in the proportion of PCs containing PUFAs in cellular membranes can alter membrane fluidity and activate signaling pathways such as the ATR-p53 pathway, which is involved in the cellular response to DNA damage.[5]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Processing MS->Data Quant Quantify Endogenous Lipids (Analyte/IS Ratio) Data->Quant

Caption: General experimental workflow for quantitative lipidomics using this compound as an internal standard.

PC_Signaling_Pathway cluster_products Bioactive Lipid Mediators cluster_downstream Downstream Cellular Processes PC Phosphatidylcholine (PC) (with PUFA) DAG Diacylglycerol (DAG) PC->DAG PLC/PLD LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 Proliferation Cell Proliferation DAG->Proliferation Apoptosis Apoptosis DAG->Apoptosis PUFA Free PUFA (e.g., Arachidonic Acid) LPC->PUFA PLA1/LPL Inflammation Inflammation LPC->Inflammation PUFA->Inflammation

Caption: Simplified signaling pathways involving endogenous phosphatidylcholine with polyunsaturated fatty acids (PUFAs).

References

The Structure and Application of Deuterated Phosphatidylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure, synthesis, and characterization of deuterated phosphatidylcholine, a critical tool in biophysical studies and drug development. The substitution of hydrogen with deuterium atoms in these lipid molecules provides a powerful method for elucidating membrane structure, dynamics, and function, with significant implications for understanding drug-membrane interactions and developing novel drug delivery systems.

Molecular Structure of Deuterated Phosphatidylcholine

Phosphatidylcholines (PCs) are a major class of phospholipids found in eukaryotic cell membranes.[1][2][3] Their structure consists of a glycerol backbone, two fatty acid chains, and a phosphocholine headgroup.[3] Deuteration, the replacement of hydrogen (¹H) with its heavier isotope deuterium (²H or D), can be strategically applied to different parts of the PC molecule to suit various experimental needs.[1][2]

The sites for deuteration include:

  • Acyl Chains: Perdeuteration (replacement of all hydrogens) or selective deuteration of the fatty acid tails is common. This is particularly useful in neutron scattering studies to manipulate the scattering length density and in NMR to simplify complex spectra.[1][4][5]

  • Glycerol Backbone: The glycerol moiety can also be deuterated, providing a probe for the conformation and dynamics of this central part of the lipid molecule.[1][2]

  • Choline Headgroup: Deuteration of the choline headgroup can provide insights into headgroup conformation, hydration, and interactions with other molecules at the membrane surface.[6][7]

The precise location and extent of deuteration are critical for the intended application. For instance, chain-deuterated PCs are often used to study lipid-protein interactions, while headgroup-deuterated PCs can be employed to investigate the membrane interface.

Caption: General molecular structure of a phosphatidylcholine molecule.

Synthesis of Deuterated Phosphatidylcholine

There are two primary routes for producing deuterated phosphatidylcholines: chemical synthesis and biosynthesis.

2.1. Chemical Synthesis

Chemical synthesis offers precise control over the location and degree of deuteration.[1] This method allows for the creation of PCs with specifically labeled segments, which is often difficult to achieve through biological methods. However, the chemical synthesis of complex lipids, especially those with unsaturated acyl chains, can be challenging and expensive.[1][8] Commercially available deuterated PCs are often limited to those with two identical saturated acyl chains, such as dipalmitoylphosphatidylcholine (DPPC).[8]

2.2. Biosynthesis

Biosynthetic methods provide a cost-effective route to producing a wider variety of deuterated phospholipids, including those with mixed and unsaturated acyl chains.[1][2] A common approach involves using genetically modified organisms, such as Escherichia coli, that can be cultured in deuterated media.[1][2][4] By controlling the deuteration level of the growth medium and carbon sources (e.g., glycerol, glucose), it is possible to achieve selective deuteration of the lipid headgroup, glycerol backbone, and fatty acyl tails.[1][2]

Biosynthetic Pathway for Deuterated Phosphatidylcholine in E. coli D2O Deuterated Water (D₂O) Culture Cell Culture D2O->Culture d_Glycerol Deuterated Glycerol d_Glycerol->Culture d_Choline Deuterated Choline d_Choline->Culture Ecoli Genetically Modified E. coli Ecoli->Culture Extraction Lipid Extraction Culture->Extraction Purification Purification (Chromatography) Extraction->Purification d_PC Deuterated Phosphatidylcholine Purification->d_PC

Caption: Simplified workflow for the biosynthesis of deuterated phosphatidylcholine.

Characterization and Properties

The physical properties of phosphatidylcholine can be affected by deuteration. These changes are important to consider when using deuterated lipids as proxies for their protiated counterparts.

3.1. Phase Behavior

Deuteration of the acyl chains has been shown to lower the gel-to-liquid crystalline phase transition temperature (Tm) of saturated PCs by approximately 4.3 ± 0.1 °C compared to their protiated forms.[5] In contrast, headgroup deuteration can lead to a slight increase in the lamellar repeat spacing and bilayer thickness.[5]

LipidDeuteration SiteChange in Tm (°C)Reference
DSPC, DPPC, DMPCAcyl Chains-4.3 ± 0.1[5]

3.2. Membrane Structure

Neutron and X-ray scattering techniques are powerful tools for studying the effects of deuteration on membrane structure.[5] Studies have shown that chain deuteration can cause a reduction in the lamellar repeat spacing and bilayer thickness in the fluid phase, while headgroup deuteration has the opposite effect.[5] Vibrational sum-frequency generation (VSFG) spectroscopy has revealed that deuteration of the choline group significantly impacts the hydration of the phosphate group.[6]

Deuteration SiteEffect on Bilayer ThicknessEffect on Lamellar SpacingReference
Acyl ChainsDecreaseDecrease[5]
HeadgroupIncreaseIncrease[5]

Experimental Protocols

4.1. Biosynthesis of Deuterated Phosphatidylcholine in E. coli

A detailed protocol for the biosynthetic preparation of selectively deuterated phosphatidylcholine in a genetically modified strain of E. coli has been described.[1] The general steps are as follows:

  • Adaptation: A genetically modified E. coli strain capable of producing PC is adapted to grow in a deuterated medium.

  • Culturing: The adapted E. coli is cultured in a deuterated medium with deuterated carbon sources (e.g., glycerol) to achieve high levels of deuteration in the phospholipids.

  • Extraction: The phospholipids are extracted from the cultured cells using a suitable solvent system.

  • Purification: The extracted phospholipids are purified using techniques such as silica gel column chromatography.

  • Characterization: The purified deuterated PC is characterized by mass spectrometry and NMR to determine the fatty acyl composition and deuteration levels.[1]

4.2. Characterization by NMR Spectroscopy

NMR is a key technique for confirming the structure and deuteration levels of the synthesized lipids.[1][4]

  • Sample Preparation: A solution of the deuterated phosphatidylcholine is prepared in a deuterated solvent such as chloroform-d.

  • Data Acquisition: ¹H and ²H NMR spectra are recorded on a high-field NMR spectrometer.

  • Analysis: The spectra are analyzed to confirm the presence and location of deuterium atoms and to quantify the level of deuteration.

Applications in Research and Drug Development

Deuterated phospholipids are invaluable tools in a variety of research areas.

5.1. Structural Biology

In neutron scattering and NMR studies of membrane proteins, deuterated lipids are used to create "contrast-matched" or "invisible" membrane-mimicking environments such as vesicles, micelles, and nanodiscs.[1][4] This allows the signal from the protein of interest to be isolated from the much larger signal of the lipid environment.[1][4]

5.2. Biophysics of Membranes

Selective deuteration allows researchers to probe the structure and dynamics of specific regions of the lipid bilayer.[5][7] This has been used to study lipid packing, headgroup orientation, and the effects of molecules like cholesterol and peptides on membrane properties.[7]

5.3. Drug Development

The use of deuterated compounds in drug discovery is a growing field.[9] While not directly related to deuterated phosphatidylcholine as a therapeutic agent, the principles of using deuteration to alter metabolic pathways and pharmacokinetics are relevant.[9][10] In the context of drug delivery, understanding how a drug interacts with and crosses lipid membranes is crucial. Deuterated PCs can be used in model membranes to study these interactions in detail using techniques like neutron reflectivity and solid-state NMR. Furthermore, deuterated lipids can serve as internal standards in mass spectrometry-based lipidomics studies.[1]

Applications of Deuterated Phosphatidylcholine cluster_apps Key Application Areas cluster_outcomes Outcomes dPC Deuterated Phosphatidylcholine StructBio Structural Biology (Neutron Scattering, NMR) dPC->StructBio Biophysics Membrane Biophysics dPC->Biophysics DrugDev Drug Development (Drug-Membrane Interactions) dPC->DrugDev ProteinStruct Membrane Protein Structure StructBio->ProteinStruct MembraneDynamics Membrane Dynamics & Organization Biophysics->MembraneDynamics DrugDelivery Improved Drug Delivery Systems DrugDev->DrugDelivery

Caption: Key applications of deuterated phosphatidylcholine in scientific research.

Conclusion

Deuterated phosphatidylcholines are versatile and powerful tools for researchers in the fields of biophysics, structural biology, and drug development. The ability to selectively replace hydrogen with deuterium provides a unique handle to investigate the intricate details of membrane structure and function. As synthetic and biosynthetic methods continue to improve, the availability of a wider range of specifically deuterated lipids will undoubtedly open up new avenues of research and contribute to the development of more effective therapeutic strategies.

References

Technical Guide: Properties and Applications of 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental applications, and biological relevance of 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine-d5 (PC(17:0/22:6)-d5). This deuterated phospholipid is a valuable tool in lipidomics research, particularly as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, PC(17:0/22:6).

Core Properties

1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (PC(17:0/22:6)) is a specific molecular species of phosphatidylcholine containing an odd-chain saturated fatty acid, heptadecanoic acid (17:0), at the sn-1 position and the essential omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA; 22:6), at the sn-2 position.[1] The deuterated form, PC(17:0/22:6)-d5, incorporates five deuterium atoms, typically on the choline head group, which allows for its differentiation from the endogenous lipid in mass spectrometry analysis.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine

PropertyValueSource
Chemical Formula C47H82NO8P[1][2]
Average Molecular Weight 820.146 g/mol [1]
Monoisotopic Molecular Weight 819.577805602 Da[1]
IUPAC Name (2-{[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(heptadecanoyloxy)propyl phosphono]oxy}ethyl)trimethylazanium[1]
Synonyms PC(17:0/22:6), 1-heptadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine[2]
Physical State Predicted to be a solid at room temperature.
Solubility Soluble in organic solvents such as chloroform, methanol, and ethanol.

Table 2: Estimated Physicochemical Properties of 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine-d5

PropertyEstimated ValueJustification
Chemical Formula C47H77D5NO8PBased on deuteration of the choline head group.
Average Molecular Weight ~825.18 g/mol Addition of 5 deuterium atoms.
Monoisotopic Molecular Weight ~824.61 DaAddition of 5 deuterium atoms.
Purity >99%Typical for commercially available lipid standards.
Storage Conditions -20°C in a suitable organic solvent.Standard for polyunsaturated lipids to prevent oxidation.
Stability At least 1 year at -20°C.Based on data for similar deuterated lipid standards.

Experimental Protocols

The primary application of PC(17:0/22:6)-d5 is as an internal standard for the accurate quantification of PC(17:0/22:6) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Biological Samples

A modified Bligh and Dyer or Folch extraction is a common method for extracting total lipids from plasma, cells, or tissues.

Protocol:

  • To a 1.5 mL microcentrifuge tube, add the biological sample (e.g., 50 µL of plasma or a cell pellet).

  • Add a known amount of PC(17:0/22:6)-d5 in a suitable solvent (e.g., chloroform:methanol 1:1, v/v). The amount should be chosen to be within the linear range of the instrument's response and comparable to the expected endogenous levels of PC(17:0/22:6).

  • Add 1 mL of chloroform:methanol (1:2, v/v) and vortex thoroughly for 1 minute.

  • Add 0.25 mL of chloroform and vortex for 1 minute.

  • Add 0.25 mL of water and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol 1:1, v/v).

Lipid_Extraction_Workflow Sample Biological Sample Add_IS Add PC(17:0/22:6)-d5 Internal Standard Sample->Add_IS Add_Solvents Add Chloroform: Methanol (1:2) Add_IS->Add_Solvents Vortex1 Vortex Add_Solvents->Vortex1 Add_Chloroform Add Chloroform Vortex1->Add_Chloroform Vortex2 Vortex Add_Chloroform->Vortex2 Add_Water Add Water Vortex2->Add_Water Vortex3 Vortex Add_Water->Vortex3 Centrifuge Centrifuge Vortex3->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Dry_Down Dry Under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute for LC-MS Analysis Dry_Down->Reconstitute

Lipid Extraction Workflow.
LC-MS/MS Analysis

Reversed-phase liquid chromatography is commonly used for the separation of individual phospholipid species.

Table 3: Representative LC-MS/MS Parameters for Phosphatidylcholine Analysis

ParameterRecommended Setting
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Flow Rate 0.3 mL/min
Column Temperature 45 °C
Injection Volume 2-10 µL
MS System Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)

Table 4: Predicted MRM Transitions for PC(17:0/22:6) and PC(17:0/22:6)-d5

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)
PC(17:0/22:6)820.6184.1 (Phosphocholine head group)
PC(17:0/22:6)-d5825.6189.1 (d5-Phosphocholine head group)

Note: The exact m/z values may vary slightly depending on the instrument calibration. It is recommended to optimize the collision energy for each transition to achieve the best sensitivity.

Biological Significance and Signaling Pathways

PC(17:0/22:6) is an interesting phospholipid due to the presence of both an odd-chain saturated fatty acid and a highly unsaturated omega-3 fatty acid.

Role of Docosahexaenoic Acid (DHA)

DHA is a critical component of cell membranes, particularly in the brain and retina. Phosphatidylcholines containing DHA have been implicated in several signaling pathways that are crucial for cell survival and function. For instance, DHA-containing phospholipids can modulate the activity of the PI3K/Akt and Raf/MEK/ERK pathways, which are central to cell proliferation, differentiation, and apoptosis.[3] Furthermore, DHA-enriched phosphatidylcholine has been shown to have anti-angiogenic effects by down-regulating the VEGFR2/Ras/ERK signaling pathway.

Significance of Heptadecanoic Acid (17:0)

Odd-chain fatty acids like heptadecanoic acid are less common than their even-chain counterparts. Their presence in phospholipids can originate from the diet or endogenous synthesis from propionyl-CoA.[4][5] Studies have suggested that higher levels of odd-chain fatty acids in phospholipids may be associated with a reduced risk of metabolic diseases.[6] The incorporation of 17:0 into a phospholipid alongside DHA may influence membrane properties such as fluidity and the formation of lipid rafts, thereby affecting the localization and activity of membrane-bound signaling proteins.

Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_raf Raf/MEK/ERK Pathway PC PC(17:0/22:6) PI3K PI3K PC->PI3K modulates Raf Raf PC->Raf modulates Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Differentiation ERK->Proliferation

References

17:0-22:4 PC-d5 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated phospholipid 17:0-22:4 PC-d5, including its molecular characteristics, its application in lipidomics research, and detailed experimental protocols for its use as an internal standard in mass spectrometry.

Core Molecular Data

The fundamental molecular properties of 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphocholine-d5 (this compound) are summarized below. This deuterated synthetic phospholipid is a crucial tool in lipidomics for its use as an internal standard, enabling precise quantification of corresponding endogenous lipids.

PropertyValueCitations
Molecular Formula C47H81D5NO8P[1][2][3][4]
Molecular Weight 829.21 g/mol [1][3][4]
Exact Mass 828.64 g/mol [3]
Synonyms 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphocholine[2][3]
CAS Number 2342575-43-1[1][2][3]

Application in Lipidomics and Mass Spectrometry

Deuterated lipids, such as this compound, are invaluable in mass spectrometry-based lipidomics.[5] They serve as ideal internal standards because their chemical and physical properties are nearly identical to their endogenous, non-labeled counterparts.[5] This ensures they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer, which is crucial for correcting for variations in sample preparation and instrument response.[5][6] The mass shift introduced by the deuterium atoms allows for their distinct detection from the endogenous analyte.[5]

The use of deuterated internal standards is a well-established method to enhance the accuracy and precision of quantification in complex biological samples.[6] These standards are added to samples at a known concentration at the beginning of the sample preparation process, compensating for lipid extraction inefficiencies and matrix effects.[4][6]

Experimental Protocols

The following section details a generalized experimental protocol for the analysis of phosphatidylcholines in biological samples, such as plasma, using liquid chromatography-mass spectrometry (LC-MS) with this compound as an internal standard.

Sample Preparation: Lipid Extraction

Accurate lipid analysis begins with efficient extraction from the biological matrix. The Folch and Bligh-Dyer methods are two of the most common liquid-liquid extraction (LLE) techniques.[2][3] Solid-phase extraction (SPE) is another effective method, particularly for isolating specific lipid classes.[3]

a) Modified Folch Liquid-Liquid Extraction Protocol:

  • To 100 µL of plasma in a glass tube, add a known amount of this compound in a chloroform/methanol solution.

  • Add 1.4 mL of ice-cold chloroform/methanol (2:1, v/v).[3]

  • Vortex the mixture thoroughly to ensure complete mixing and protein denaturation.

  • Add 0.3 mL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).

b) Solid-Phase Extraction (SPE) Protocol:

  • Condition an SPE cartridge appropriate for lipid extraction.

  • Add a known amount of this compound to the 100 µL plasma sample.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a polar solvent to remove water-soluble impurities.

  • Elute the lipids from the cartridge using an organic solvent mixture (e.g., chloroform/methanol).

  • Dry the eluted lipids under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with the LC-MS system.

LC-MS Analysis

The reconstituted lipid extract is then analyzed by LC-MS. A C18 reversed-phase column is commonly used for the separation of different phosphatidylcholine species.

  • Chromatography: A gradient elution is typically employed, starting with a higher proportion of aqueous mobile phase and gradually increasing the organic mobile phase to elute the lipids based on their hydrophobicity.

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode for the detection of phosphatidylcholines, as they readily form [M+H]+ or [M+Na]+ adducts. A precursor ion scan for m/z 184 (the phosphocholine headgroup) is a common method for specifically detecting PCs. For the deuterated standard this compound, the corresponding precursor ion would be monitored.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a lipidomics experiment utilizing an internal standard.

G Lipidomics Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing BiologicalSample Biological Sample (e.g., Plasma) AddStandard Add Internal Standard (this compound) BiologicalSample->AddStandard Spike-in LipidExtraction Lipid Extraction (e.g., Folch Method) AddStandard->LipidExtraction DryAndReconstitute Dry Down and Reconstitute LipidExtraction->DryAndReconstitute LCMS LC-MS Analysis DryAndReconstitute->LCMS PeakIntegration Peak Integration LCMS->PeakIntegration Quantification Quantification using Internal Standard PeakIntegration->Quantification DataAnalysis Statistical Analysis Quantification->DataAnalysis G Phosphoinositide Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Receptor Receptor PLC PLC Receptor->PLC activates PLC->PIP2 hydrolyzes Ca2_release Ca2+ Release IP3->Ca2_release CellularResponse Cellular Response PKC->CellularResponse Ca2_release->CellularResponse Signal Signal Signal->Receptor

References

The Natural Occurrence and Metabolic Significance of Heptadecanoic and Docosatetraenoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and metabolic pathways of two noteworthy fatty acids: heptadecanoic acid (17:0) and docosatetraenoic acid (22:4), primarily adrenic acid (22:4n-6). While less abundant than their even-chain counterparts, these lipids exhibit unique biological activities and serve as important biomarkers, making them subjects of increasing interest in nutritional science, physiology, and drug development. This document details their distribution in nature, summarizes quantitative data, outlines key metabolic and signaling pathways, and provides established experimental protocols for their analysis in biological matrices.

Heptadecanoic Acid (17:0): The Odd-Chain Saturated Fatty Acid

Heptadecanoic acid, also known as margaric acid, is a 17-carbon saturated fatty acid (SFA). As an odd-chain fatty acid (OCFA), its synthesis and degradation pathways differ slightly from the more common even-chain fatty acids.

Natural Occurrence

Heptadecanoic acid is found in trace amounts across various natural sources but is most prominently associated with ruminant fats.[1] Its presence in human tissues is largely considered to be of exogenous origin, primarily from the consumption of dairy and meat products.[2]

  • Ruminant Products: The primary dietary source of 17:0 is the fat from ruminant animals, such as cows, sheep, and goats.[1] It is synthesized by the gut microbiota in these animals and subsequently incorporated into their milk and adipose tissues.[3] Consequently, dairy products like milk, butter, and cheese are significant sources.[1][4]

  • Marine Organisms: Certain marine life, including fish and invertebrates, also contain 17:0.[5]

  • Plants: While less common, trace amounts of 17:0 have been identified in some plant-based oils and vegetables, such as rapeseed (canola) oil.[5]

Biosynthesis and Metabolism

The synthesis of OCFAs begins with a different primer than the acetyl-CoA used for even-chain fatty acids.[6]

  • Biosynthesis: The process is initiated by propionyl-CoA , a three-carbon molecule, which is used as the starting block for fatty acid synthase.[6][7][8] Subsequent elongation steps add two-carbon units from malonyl-CoA, resulting in a fatty acid with an odd number of carbon atoms.[6] Propionyl-CoA can be generated from the metabolism of certain amino acids (valine, isoleucine) or via the methylmalonyl-CoA pathway.[3][9]

  • Degradation: The β-oxidation of 17:0 proceeds similarly to that of even-chain fatty acids until the final cycle, which yields one molecule of propionyl-CoA and one molecule of acetyl-CoA , instead of two acetyl-CoA molecules.[3] The propionyl-CoA is then carboxylated and ultimately converted to succinyl-CoA, which can enter the citric acid cycle. This conversion requires a vitamin B12-dependent enzyme.[3]

Biological Significance

Heptadecanoic acid is widely used as a biomarker for assessing the intake of dairy fat in nutritional and epidemiological studies.[1][10] Higher circulating levels of 17:0 have been correlated with higher consumption of dairy products.[10] Emerging research also suggests potential roles for OCFAs in reducing the risk for cardiometabolic diseases and influencing cell membrane fluidity.[3][11]

Docosatetraenoic Acid (22:4): Adrenic Acid

Docosatetraenoic acid (22:4) refers to any fatty acid with a 22-carbon chain and four double bonds. The most biologically significant isomer is all-cis-7,10,13,16-docosatetraenoic acid, an omega-6 fatty acid commonly known as adrenic acid (AdA) .[12] It is a very long-chain polyunsaturated fatty acid (VLC-PUFA).

Natural Occurrence

Adrenic acid is a naturally occurring fatty acid found as a component of cellular phospholipids in various tissues, particularly those with high metabolic activity.[13] It is notably abundant in:

  • Adrenal glands[14]

  • Brain and myelin tissue[13][14]

  • Kidney and vasculature[14][15]

It is one of the most abundant fatty acids found in the early human brain.[13] It has also been identified in various deep-sea invertebrates.[16][17][18]

Biosynthesis and Metabolism

Adrenic acid is an elongation product of the essential fatty acid arachidonic acid (ARA, 20:4n-6).[13][15]

  • Biosynthesis: AdA is formed by the two-carbon chain elongation of ARA.[13][15] This process can also start with the elongation and desaturation of linoleic acid (18:2n-6).[14][15]

  • Metabolism: AdA is a substrate for the same key enzyme families that metabolize ARA, leading to a range of biologically active lipid mediators.[19][20][21]

    • Cyclooxygenase (COX): Metabolizes AdA to dihomo-prostaglandins (e.g., DH-PGI₂) and dihomo-thromboxanes.[19][20][21]

    • Lipoxygenase (LOX): Converts AdA to dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[19][20][21]

    • Cytochrome P450 (CYP450): Metabolizes AdA to epoxydocosatrienoic acids (EDTs), also known as dihomo-EETs, which act as vasodilators.[15][19][20][21]

  • Retroconversion: AdA can be converted back to arachidonic acid through a process of chain shortening via peroxisomal β-oxidation.[19][22] This suggests AdA may serve as a storage pool for ARA within certain cells.[19]

Biological Significance

Adrenic acid is more than just a precursor or storage form of ARA. Its metabolites, the dihomo-eicosanoids and EDTs, possess distinct biological activities.[21] They play significant roles in regulating vascular tone, inflammation, and platelet aggregation.[19][20][21] Given its abundance in the brain and adrenal glands, AdA and its derivatives are implicated in neurological function and stress responses.

Quantitative Data on Natural Occurrence

The following tables summarize the concentrations of 17:0 and 22:4 fatty acids in various natural sources as reported in the literature.

Table 1: Quantitative Occurrence of Heptadecanoic Acid (17:0)

SourceSample TypeConcentration / PercentageReference
Ruminant FatMilk Fat0.61% of total fat[2]
Ruminant FatMeat Fat0.83% of total fat[2]
Dairy Cow MilkMilk Fat0.46% - 2.52% of total fatty acids[23]
HumanAdipose TissueBiomarker for dairy intake[10]
HumanSerumBiomarker for dairy intake[10]

Table 2: Quantitative Occurrence of Adrenic Acid (22:4n-6)

SourceSample TypeConcentration / PercentageReference
RatPlasma0.112 - 0.369 nM (for EDT metabolites)[15]
RatLiverHighest concentration of EDT metabolites[15]
HumanBrainOne of the most abundant fatty acids in early development[13]
Deep-Sea ForaminiferaTotal Lipids1.2% - 2.0% of total fatty acids[18]
HumanMyelin TissuePresent as a structural component[13]

Experimental Protocols for Fatty Acid Analysis

The accurate quantification of 17:0 and 22:4 in biological samples requires a multi-step process involving lipid extraction, derivatization, and chromatographic analysis.

Lipid Extraction

The goal is to efficiently extract total lipids from the biological matrix (e.g., plasma, tissue homogenate, cells) while minimizing degradation.

  • Protocol: Modified Folch Method

    • Homogenize the biological sample (e.g., 20-50 mg of tissue) in a solvent-resistant tube.

    • Add a solution of chloroform:methanol (2:1, v/v) to the homogenate. For quantitative analysis, add a known amount of an internal standard (e.g., deuterated 17:0 or 22:4, or a non-naturally occurring odd-chain fatty acid like C19:0 or C21:0) at this stage.[24][25][26]

    • Vortex the mixture vigorously to ensure thorough mixing and lipid solubilization.

    • Add 0.2 volumes of a salt solution (e.g., 0.9% NaCl or 0.8 M KCl) to induce phase separation.[27]

    • Centrifuge the sample to pellet any solid material and clearly separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

    • Dry the extracted lipid fraction under a stream of nitrogen gas to remove the solvent.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by Gas Chromatography (GC), fatty acids must be converted to their more volatile and less polar methyl ester derivatives.

  • Protocol: Acid-Catalyzed Methylation

    • To the dried lipid extract, add a solution of 14% Boron Trifluoride (BF₃) in methanol.[28]

    • Add an organic solvent such as hexane.[28]

    • Seal the tube under nitrogen and heat at 100°C for approximately 1 hour.[28] This process both hydrolyzes ester linkages (saponification) and methylates the free fatty acids.

    • Cool the reaction mixture to room temperature.

    • Add water to stop the reaction and hexane to extract the FAMEs.[28]

    • Vortex and then centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Concentrate the FAMEs under nitrogen before GC analysis.

Quantification by Gas Chromatography (GC)

GC separates the FAME mixture, and a detector quantifies each component.

  • Instrumentation: A Gas Chromatograph equipped with a capillary column (e.g., Omegawax or SP-2560) and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[28][29]

    • GC-FID: Provides excellent quantitative data based on the amount of carbon combusted. It is robust and widely used for fatty acid profiling.[30]

    • GC-MS: Provides mass spectral data that confirms the identity of each fatty acid peak based on its fragmentation pattern, offering higher specificity.[27][29]

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the GC.

    • The FAMEs are separated on the column based on their boiling points and polarity.

    • Peaks are identified by comparing their retention times to those of a known FAME standard mixture.

    • Quantification is achieved by comparing the peak area of the analyte (17:0 or 22:4) to the peak area of the internal standard added at the beginning of the extraction. A standard curve is typically used for absolute quantification.[26]

Visualizations: Pathways and Workflows

Biosynthesis of Odd-Chain Fatty Acids

cluster_start Precursors cluster_synthesis Fatty Acid Synthesis cluster_product Product Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Metabolism FAS Fatty Acid Synthase Propionyl-CoA->FAS Primer Malonyl Malonyl-CoA (+2 Carbons) FAS->Malonyl Elongation Cycles 17:0 Heptadecanoic Acid (17:0) FAS->17:0 Malonyl->FAS

Caption: Biosynthesis of Heptadecanoic Acid (17:0).

Metabolism of Adrenic Acid (22:4n-6)

cluster_enzymes Metabolic Pathways cluster_products Bioactive Metabolites AA Arachidonic Acid (20:4n-6) AdA Adrenic Acid (22:4n-6) AA->AdA Elongation COX COX AdA->COX LOX LOX AdA->LOX CYP450 CYP450 AdA->CYP450 Peroxisome Peroxisomal β-Oxidation AdA->Peroxisome Retroconversion PGs Dihomo-Prostaglandins (DH-PGI₂) COX->PGs HETEs Dihomo-HETEs LOX->HETEs EDTs Epoxydocosatrienoic Acids (EDTs / Dihomo-EETs) CYP450->EDTs Peroxisome->AA

Caption: Metabolism of Adrenic Acid (22:4n-6).

Experimental Workflow for Fatty Acid Analysis

Sample Biological Sample (Tissue, Plasma, etc.) Step1 Lipid Extraction (Folch Method) + Internal Standard Sample->Step1 Step2 Derivatization (BF₃/Methanol) Step1->Step2 Step3 GC-MS / GC-FID Analysis Step2->Step3 Step4 Data Processing (Quantification vs. Std) Step3->Step4

Caption: Experimental Workflow for Fatty Acid Analysis.

References

The Dynamic Lipidome: A Technical Guide to Stable Isotope-Labeled Lipids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles, experimental methodologies, and data interpretation of stable isotope labeling in lipidomics. By providing a dynamic view of lipid metabolism, these techniques offer invaluable insights for basic research, drug discovery, and the development of novel therapeutics.

Core Principles of Stable Isotope Labeling in Lipidomics

Stable isotope labeling is a powerful technique used to trace the metabolic fate of lipids and quantify their dynamics, including synthesis, transport, remodeling, and degradation.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of experimental systems, including human studies. The fundamental principle involves the introduction of molecules enriched with heavy isotopes, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N), into a biological system.[1] These labeled precursors are then incorporated into newly synthesized lipids through various metabolic pathways.

The key advantage of this method is that stable isotope-labeled molecules, or "tracers," are chemically identical to their unlabeled counterparts, the "tracees," and are thus metabolized in the same way.[2][3] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled lipids based on their mass difference.[3][4] This allows researchers to track the flow of the isotope through the lipidome and gain insights into metabolic fluxes.[1]

Commonly used stable isotopes in lipidomics include:

  • ¹³C: A universal label for all organic molecules, providing stable C-C bonds. It is often introduced using ¹³C-glucose, which labels the glycerol backbone and the acetyl-CoA pool for de novo fatty acid synthesis.[3]

  • ²H (Deuterium): A cost-effective label that can be administered as heavy water (D₂O) to label the acetyl-CoA pool for de novo lipogenesis.[2]

  • ¹⁵N: A specific label for nitrogen-containing lipids, such as sphingolipids and phosphatidylethanolamine.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of stable isotope labeling experiments. Below are protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling lipids in cultured mammalian cells using [U-¹³C₆]-glucose to trace de novo fatty acid and glycerolipid synthesis.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Glucose-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₆]-Glucose

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Methanol, Chloroform, Water (LC-MS grade)

  • 6-well cell culture plates

  • Cell scraper

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a complete medium.

  • Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS. Add the [U-¹³C₆]-glucose to the desired final concentration (e.g., 25 mM).

  • Labeling: Aspirate the complete medium from the cells and wash once with PBS. Add the prepared ¹³C-labeling medium to the cells and incubate for the desired time course (e.g., 0, 8, 24, 48 hours).

  • Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a centrifuge tube.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add chloroform and water to the methanol cell suspension to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water).

    • Vortex thoroughly and allow the mixture to stand for 30 minutes at room temperature.

    • Add additional chloroform and water to bring the ratio to 2:2:1.8 and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Sample Preparation for MS: Dry the extracted lipids under a stream of nitrogen. Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

Protocol 2: In Vivo Lipid Labeling in Mice using Heavy Water (²H₂O)

This protocol describes a method for labeling lipids in mice to study de novo lipogenesis in various tissues.

Materials:

  • Mice (e.g., C57BL/6J)

  • Deuterium oxide (²H₂O, 99.8%)

  • Sterile 0.9% saline

  • Gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthesia (e.g., isoflurane)

  • Tissue collection tools

Procedure:

  • Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Priming Dose: Administer a priming dose of ²H₂O to rapidly enrich the body water pool. This is typically done via intraperitoneal (IP) injection of a sterile solution of 99.8% ²H₂O in 0.9% saline to achieve a target body water enrichment of 4-5%.

  • Maintenance: Provide ad libitum access to drinking water enriched with a lower percentage of ²H₂O (e.g., 8%) to maintain a stable body water enrichment.

  • Time Course: Maintain the mice on the ²H₂O-enriched drinking water for the desired duration of the experiment (e.g., 1, 3, 7, 14 days).

  • Sample Collection:

    • Blood: Collect blood samples at various time points via tail vein or retro-orbital bleeding under anesthesia. Process the blood to obtain plasma.

    • Tissues: At the end of the experiment, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until lipid extraction.

  • Lipid Extraction: Perform lipid extraction from plasma and homogenized tissues using the Bligh-Dyer method as described in Protocol 1.

  • Sample Preparation for MS: Prepare the lipid extracts for LC-MS analysis as described previously.

Data Presentation

Mass spectrometry analysis of samples from stable isotope labeling experiments generates complex datasets. The key information to be extracted is the isotopic enrichment, which reflects the proportion of newly synthesized lipids.

Quantitative Data Summary

The following tables illustrate how quantitative data from stable isotope labeling experiments can be presented.

Table 1: Fractional Synthesis Rate of Phospholipid Species in Cultured Hepatocytes

Phospholipid SpeciesTreatmentFractional Synthesis Rate (%/hour)
PC(34:1)Control2.5 ± 0.3
Drug X1.8 ± 0.2
PE(38:4)Control3.1 ± 0.4
Drug X2.2 ± 0.3
PS(36:1)Control1.9 ± 0.2
Drug X1.5 ± 0.1

Fractional synthesis rates were calculated based on the incorporation of ¹³C from [U-¹³C₆]-glucose over a 24-hour period.

Table 2: In Vivo Turnover Rates of Triacylglycerols in Mouse Adipose Tissue

GenotypeHalf-life (days)Fractional Turnover Rate (%/day)
Wild-Type15.2 ± 2.14.56 ± 0.6
Knockout8.7 ± 1.57.97 ± 1.2

Turnover rates were determined by monitoring the decay of ²H-labeled triacylglycerols after a period of heavy water administration.[5]

Visualization of Pathways and Workflows

Visualizing the complex relationships in metabolic pathways and experimental workflows is essential for understanding and communicating the results of stable isotope labeling studies.

Experimental Workflow

The general workflow for a metabolic labeling experiment in lipidomics involves several key steps, from precursor selection to data analysis.

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Tracer Stable Isotope Tracer (e.g., 13C-Glucose, 2H2O) Incubation Incubation/ Administration Tracer->Incubation System Biological System (Cells, Animal Model) System->Incubation Sampling Sample Collection (Cells, Tissues, Plasma) Incubation->Sampling Extraction Lipid Extraction Sampling->Extraction MS Mass Spectrometry (LC-MS/MS) Extraction->MS Data Raw Data Acquisition MS->Data Processing Data Processing (Isotope Correction) Data->Processing Flux Metabolic Flux Analysis Processing->Flux Bio Biological Interpretation Flux->Bio

A high-level overview of the metabolic labeling workflow.

Signaling Pathway: PI3K/Akt and Lipid Synthesis

Stable isotope labeling can be used to investigate how signaling pathways, such as the PI3K/Akt pathway, regulate lipid metabolism. For instance, activation of the PI3K/Akt pathway is known to promote de novo lipogenesis. By using ¹³C-glucose as a tracer, researchers can quantify the increase in labeled fatty acids and complex lipids upon stimulation of this pathway.

G cluster_pathway PI3K/Akt Signaling Pathway cluster_metabolism De Novo Lipogenesis GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates SREBP1c SREBP-1c Akt->SREBP1c activates FA 13C-Fatty Acids SREBP1c->FA upregulates FASN, ACC Glucose 13C-Glucose AcetylCoA 13C-Acetyl-CoA Glucose->AcetylCoA AcetylCoA->FA Lipids 13C-Complex Lipids FA->Lipids

PI3K/Akt signaling impact on de novo lipogenesis.

By integrating these advanced techniques, researchers can unravel the intricate and dynamic nature of the lipidome, paving the way for new discoveries in health and disease.

References

Methodological & Application

Application Notes: Utilizing 17:0-22:4 PC-d5 as an Internal Standard for Accurate Lipid Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary analytical tool for its sensitivity and specificity. However, variability can be introduced during sample preparation and analysis. The use of a stable isotope-labeled internal standard (IS) is a critical strategy to correct for these variations, ensuring data accuracy and reliability. 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphocholine (17:0-22:4 PC-d5) is a deuterated phosphatidylcholine that serves as an excellent internal standard for the quantification of phosphatidylcholine (PC) species, particularly in studies investigating lipid peroxidation and ferroptosis.

Properties of this compound

This compound is a synthetic phosphatidylcholine with a molecular formula of C47H81D5NO8P and a molecular weight of 829.21.[1] The deuterium atoms on the phosphocholine headgroup provide a distinct mass shift from endogenous PC species, allowing for its differentiation by the mass spectrometer. Its structure, containing both a saturated (17:0) and a polyunsaturated (22:4) fatty acid, makes it a suitable representative for a range of PC molecules with varying acyl chain composition.

Principle of Use

An internal standard is a compound added in a known amount to all samples, calibrators, and quality controls before any sample processing steps.[2] The fundamental principle is that the internal standard will experience similar losses during extraction and variations in ionization efficiency as the endogenous analytes of the same class. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to more accurate and precise quantification. Deuterated standards are considered the gold standard as their chemical and physical properties are nearly identical to their endogenous counterparts, ensuring they behave similarly throughout the entire analytical workflow.[3]

Applications

This compound is particularly valuable in targeted and untargeted lipidomics studies focusing on:

  • Oxidative Stress and Lipid Peroxidation: Oxidized phospholipids are key biomarkers in various diseases. This compound has been successfully used as an internal standard in the targeted analysis of oxidized phosphatidylcholines.

  • Ferroptosis Research: Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[2][3][4] As PCs are major components of cell membranes and are susceptible to oxidation, this internal standard is crucial for studying the lipidomic changes associated with ferroptosis.

  • General Phosphatidylcholine Quantification: This internal standard can be used for the relative and semi-quantification of a broad range of PC species in various biological matrices, including plasma, serum, tissues, and cells.

Experimental Protocols

1. Preparation of this compound Internal Standard Stock and Working Solutions

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the lyophilized this compound.

    • Dissolve in an appropriate solvent, such as a 1:1 (v/v) mixture of dichloromethane and methanol, to a final concentration of 1 mg/mL.

    • Store the stock solution in an amber glass vial at -20°C or lower.

  • Working Solution (e.g., 1 µg/mL):

    • Perform serial dilutions of the stock solution with methanol or another suitable solvent to achieve the desired final concentration. The optimal concentration of the internal standard in the final sample extract should be determined based on the expected levels of endogenous PCs and the sensitivity of the mass spectrometer. A common final concentration in the reconstituted sample is in the range of 0.2-0.8 µg/mL.

    • Store the working solution at -20°C.

2. Sample Preparation: Lipid Extraction from Plasma/Serum

This protocol is based on the methyl-tert-butyl ether (MTBE) extraction method, which is effective for a broad range of lipids.

  • Thaw plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add a pre-determined amount of the this compound working solution to each sample.

  • Add 750 µL of methanol to the sample, vortex thoroughly for 30 seconds to precipitate proteins.

  • Add 2.5 mL of MTBE, and vortex for 10 minutes.

  • Add 625 µL of water to induce phase separation, and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the LC-MS mobile phase, such as a mixture of isopropanol, acetonitrile, and water (e.g., 75:20:5, v/v/v). Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used for phospholipid separation.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

4. Data Analysis

  • Integrate the peak areas for the endogenous PC species and the this compound internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • For relative quantification, compare the peak area ratios between different sample groups.

  • For semi-quantification, a calibration curve can be constructed using non-endogenous standards of the same lipid class to estimate the concentration of the analytes.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound and Representative Endogenous PCs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (IS) 830.6 189.1 50 35
PC 16:0/18:1760.6184.15035
PC 16:0/20:4782.6184.15035
PC 18:0/20:4810.6184.15035
PC 18:0/22:6834.6184.15035

Note: Precursor ions are for the [M+H]+ adduct. Collision energies should be optimized for the specific instrument used.

Table 2: Representative Quantitative Performance Data

ParameterTypical Performance
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Bias) 85-115%
Lower Limit of Quantification (LLOQ) Analyte- and matrix-dependent
Upper Limit of Quantification (ULOQ) Analyte- and matrix-dependent

This table represents typical performance characteristics for a validated lipidomics assay using a deuterated internal standard. Actual values will vary depending on the specific analyte, matrix, and instrumentation.

Mandatory Visualizations

Caption: Experimental workflow for lipidomics using an internal standard.

G PUFA_PL PUFA-Phospholipids (e.g., PC) Oxidized_PL Lipid Peroxides (PUFA-OOH) PUFA_PL->Oxidized_PL Lipid Peroxidation GPX4 GPX4 Oxidized_PL->GPX4 Ferroptosis Ferroptosis Oxidized_PL->Ferroptosis GSSG GSSG GPX4->GSSG Non_toxic_alcohols Non-toxic Lipid Alcohols GPX4->Non_toxic_alcohols Reduces GSH GSH GSH->GPX4 Non_toxic_alcohols->Ferroptosis Inhibits ROS ROS (Iron-dependent) ROS->Oxidized_PL

Caption: Simplified signaling pathway of ferroptosis.

References

Application Note and Protocol: Internal Standard Spiking of 17:0-22:4 PC-d5 in Human Plasma for Mass Spectrometry-Based Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in quantitative lipid analysis of plasma samples.

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids in plasma and play crucial roles in cellular structure and signaling. Accurate quantification of PC species is vital for understanding disease pathology and for biomarker discovery. The use of stable isotope-labeled internal standards is essential for correcting for sample loss during extraction and for variations in instrument response in mass spectrometry (MS)-based lipidomics. This protocol details a method for spiking a deuterated internal standard, 17:0-22:4 PC-d5, into human plasma samples prior to lipid extraction and analysis.

Experimental Overview

The overall workflow involves the preparation of the this compound internal standard, spiking it into plasma samples, performing a lipid extraction, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). A common and robust lipid extraction method, the Folch extraction, which utilizes a chloroform and methanol solvent system, is described.[1][2] An alternative methyl-tert-butyl ether (MTBE) based extraction is also presented.

Materials and Reagents

  • Plasma: Human plasma collected with an anticoagulant (e.g., EDTA), stored at -80°C.

  • Internal Standard: this compound (phosphatidylcholine with fatty acids 17:0 and 22:4, with 5 deuterium atoms on the choline headgroup).

  • Solvents:

    • Methanol (HPLC or LC-MS grade)

    • Chloroform (HPLC grade)

    • Methyl-tert-butyl ether (MTBE) (HPLC grade)

    • Isopropanol (HPLC or LC-MS grade)

    • Water (LC-MS grade)

  • Other:

    • 1.5 mL or 2.0 mL microcentrifuge tubes

    • Vortex mixer

    • Centrifuge (capable of 4°C and at least 3,000 x g)

    • Nitrogen gas evaporator

    • Autosampler vials for LC-MS

Experimental Protocols

Preparation of Internal Standard Stock Solution
  • Obtain this compound in a suitable solvent (e.g., chloroform or ethanol).

  • Prepare a stock solution of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 0.8 µg/mL in methanol.[3] This working solution will be used for spiking.

  • Store all standard solutions at -20°C or -80°C in glass vials with Teflon-lined caps.

Sample Preparation and Spiking
  • Thaw frozen human plasma samples on ice.[1][2]

  • Once thawed, vortex the plasma samples gently.

  • In a clean 2.0 mL microcentrifuge tube, add a specific volume of plasma (e.g., 40 µL).[1][2]

  • Spike the plasma sample with a defined volume of the this compound working solution. For example, add 10 µL of the 0.8 µg/mL working solution.

  • Vortex the mixture gently for 10 seconds.

Lipid Extraction Protocol (Folch Method)
  • To the spiked plasma sample, add a 2:1 mixture of chloroform:methanol. For a 40 µL plasma sample, a common approach is to add 800 µL of chloroform and 400 µL of methanol.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the sample on ice for 30 minutes, with occasional vortexing.[1][2]

  • To induce phase separation, add 240 µL of LC-MS grade water, resulting in a final chloroform:methanol:water ratio of approximately 8:4:3 (v/v/v).[1][2]

  • Vortex for 30 seconds and then centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[1][2]

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of isopropanol or another solvent compatible with your LC-MS system for analysis.[1]

Alternative Lipid Extraction Protocol (MTBE Method)
  • To the 40 µL spiked plasma sample, add 231 µL of methanol and 770 µL of MTBE.[4]

  • Vortex the mixture and incubate at room temperature on a shaker for one hour.[4]

  • Add 192.5 µL of water to induce phase separation.[4]

  • Vortex for 10 minutes and then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes.[4]

  • Collect the upper organic phase.

  • Dry the extract under nitrogen and reconstitute as described in the Folch method.

Data Presentation

The following table summarizes the key quantitative parameters that should be validated for this method. The values provided are for illustrative purposes and should be determined experimentally in your laboratory.

ParameterValueNotes
Internal Standard This compoundDeuterated phosphatidylcholine
Plasma Volume 40 µLCan be adjusted based on sensitivity needs
Spiking Concentration 0.8 µg/mL (in solvent)Concentration of the working solution added to the sample[3]
Final Concentration in Sample To be determinedDependent on the volume of working solution added
Extraction Recovery > 85% (Example)To be determined by comparing pre-extraction spike to post-extraction spike
Linearity (r²) > 0.99 (Example)To be determined using a calibration curve
Limit of Detection (LOD) To be determinedThe lowest concentration of the analyte that can be reliably detected
Limit of Quantification (LOQ) To be determinedThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy
Intra-day Precision (%CV) < 15% (Example)To be determined from replicate samples on the same day
Inter-day Precision (%CV) < 15% (Example)To be determined from replicate samples on different days

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the protocol for spiking this compound into plasma samples followed by lipid extraction.

G plasma Thaw Plasma Sample on Ice spike Spike with this compound Working Solution plasma->spike vortex1 Vortex Gently spike->vortex1 extraction Add Extraction Solvents (e.g., Chloroform:Methanol) vortex1->extraction vortex2 Vortex Vigorously extraction->vortex2 incubate Incubate on Ice vortex2->incubate phase_sep Add Water for Phase Separation incubate->phase_sep centrifuge Centrifuge at 4°C phase_sep->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute in Solvent dry->reconstitute analysis LC-MS Analysis reconstitute->analysis

References

Application Note: A Robust Workflow for Quantitative Phosphatidylcholine Analysis Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly advancing field crucial for understanding cellular processes and the pathology of numerous diseases, including metabolic disorders, cancer, and neurodegenerative conditions.[1] Phosphatidylcholines (PCs) are a major class of phospholipids and are integral structural components of cellular membranes. Beyond their structural role, PCs are involved in cell signaling and lipoprotein metabolism. Consequently, the accurate quantification of PC species is essential for biomarker discovery and drug development.

A significant challenge in mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis, including inconsistencies in lipid extraction efficiency and instrument response.[2] To overcome these issues, a robust analytical workflow incorporating stable isotope-labeled internal standards is necessary. Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are ideal for this purpose. They are chemically almost identical to their non-deuterated counterparts, ensuring they behave similarly during extraction and ionization, but are distinguishable by their higher mass.[2]

This application note provides a detailed protocol for the quantitative analysis of phosphatidylcholines in biological samples using deuterated PC internal standards coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The workflow ensures high accuracy and reproducibility, which is critical for reliable biological interpretation.

Overall Experimental Workflow

The quantitative lipidomics workflow comprises several key stages, from sample preparation to final data analysis. The use of a deuterated internal standard (IS) from the earliest stage is critical to correct for analytical variability throughout the process.

Quantitative Lipidomics Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spiking with Deuterated PC Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Solvent Evaporation Extract->Dry Recon Reconstitution Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS DataProc Data Processing (Peak Integration) LCMS->DataProc Quant Quantification (Analyte/IS Ratio) DataProc->Quant Data Processing Logic cluster_data Data Acquisition cluster_proc Processing & Calculation Raw Raw LC-MS Data (XIC for Analyte & IS) Integ Peak Integration Raw->Integ Ratio Calculate Peak Area Ratio (Analyte / IS) Integ->Ratio Curve Apply Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

References

Application Notes and Protocols for Absolute Quantification of Phospholipids using 17:0-22:4 PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absolute quantification of phospholipids is critical for understanding cellular physiology, identifying disease biomarkers, and developing novel therapeutics. Phosphatidylcholines (PCs) are a major class of phospholipids in eukaryotic cell membranes and are precursors to essential signaling molecules.[1][2] Accurate measurement of PC species and other phospholipids requires robust analytical methods to overcome experimental variability. The use of stable isotope-labeled internal standards, such as 1-heptadecanoyl-2-(docosa-7,10,13,16-tetraenoyl)-sn-glycero-3-phosphocholine-d5 (17:0-22:4 PC-d5), is the gold standard for achieving precise and accurate absolute quantification in mass spectrometry-based lipidomics.[3]

This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard for the absolute quantification of phospholipids in biological samples, particularly plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Absolute Quantification with Deuterated Internal Standards

The fundamental principle involves adding a known amount of the deuterated internal standard (this compound) to a biological sample at the beginning of the sample preparation process. This standard is chemically identical to its endogenous counterpart but has a different mass due to the deuterium labels. By comparing the signal intensity of the endogenous analyte to that of the deuterated internal standard, variations in sample extraction, processing, and instrument response can be normalized, allowing for accurate quantification.

Application: Biomarker Discovery and Drug Development

The accurate quantification of phospholipids is paramount in various research and development areas:

  • Biomarker Discovery: Alterations in phospholipid profiles are associated with numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

  • Drug Development: Understanding how drug candidates affect lipid metabolism and signaling pathways is crucial for assessing efficacy and identifying potential side effects.

  • Nutritional Science: Evaluating the impact of dietary interventions on phospholipid profiles.

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound

  • Solvents (LC-MS Grade): Methanol, Chloroform, Isopropanol, Acetonitrile, Water, Formic Acid

  • Salts/Buffers: Ammonium Formate

  • Biological Sample: Plasma, Serum, or Tissue Homogenate

  • Extraction Tubes: 1.5 mL or 2 mL polypropylene microcentrifuge tubes

  • Centrifuge: Capable of >10,000 x g and 4°C

  • Evaporation System: Nitrogen evaporator or centrifugal evaporator

  • LC-MS/MS System: UPLC/HPLC coupled to a triple quadrupole or high-resolution mass spectrometer

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., chloroform:methanol 2:1, v/v).

  • Internal Standard Working Solution: Prepare a working solution by diluting the stock solution to a final concentration appropriate for your sample volume and expected endogenous phospholipid concentrations. This solution will be spiked into each sample.

Sample Preparation: Lipid Extraction from Plasma/Serum

This protocol is a modification of the Bligh and Dyer method, optimized for small sample volumes.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma/serum.

  • Spiking with Internal Standard: Add a known amount of the this compound internal standard working solution to each sample.

  • Lipid Extraction:

    • Add 200 µL of methanol and vortex for 10 seconds.

    • Add 100 µL of chloroform and vortex for 10 seconds.

    • Incubate on ice for 10 minutes.

    • Add 100 µL of chloroform and 100 µL of water, vortexing for 10 seconds after each addition.

    • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Phase Separation: Three layers will be visible: an upper aqueous layer, a middle protein precipitate layer, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic layer using a glass syringe and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate). Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an LC autosampler vial.

LC-MS/MS Analysis

The following are general parameters that should be optimized for your specific instrument and application.

  • LC Column: A C18 reversed-phase column is commonly used for phospholipid analysis (e.g., 100 x 2.1 mm, 1.7 µm).[4][5]

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.[4]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.[4]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 50°C.[4]

  • Injection Volume: 5 - 20 µL.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-12 min: Gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15-15.1 min: Return to 30% B

    • 15.1-18 min: Re-equilibration at 30% B

  • Mass Spectrometry:

    • Ionization Mode: Positive and/or Negative Electrospray Ionization (ESI)

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each target phospholipid and the internal standard. For PCs, a common precursor ion scan is for m/z 184.0739 (the phosphocholine headgroup) in positive mode.

Data Presentation

Quantitative Data Summary

The following table provides an example of expected concentration ranges for major phosphatidylcholine species in human plasma, as determined by interlaboratory studies using reference materials. These values can be used as a benchmark for quantitative experiments.

Phosphatidylcholine SpeciesAbbreviationExpected Concentration Range (µg/mL)
PC(16:0/18:1)POPC150 - 250
PC(16:0/18:2)PLPC100 - 200
PC(18:0/18:2)SLPC50 - 150
PC(16:0/20:4)PAPC30 - 80
PC(18:0/20:4)SAPC20 - 60
PC(18:1/18:2)OLPC15 - 50

Data are representative and should be determined experimentally.

Signaling Pathways and Experimental Workflows

Phosphatidylcholine Metabolism and Signaling

Phosphatidylcholine is not only a structural component of membranes but also a central hub in lipid signaling. It serves as a substrate for various phospholipases that generate second messengers.

  • Phospholipase C (PLC): Cleaves PC to generate phosphocholine and diacylglycerol (DAG). DAG is a key activator of Protein Kinase C (PKC), which is involved in cell proliferation and survival pathways.[6]

  • Phospholipase D (PLD): Hydrolyzes PC to produce choline and phosphatidic acid (PA).[2] PA is a signaling lipid that can activate mTOR and other pathways related to cell growth.[6]

  • Phospholipase A2 (PLA2): Removes a fatty acid from PC, typically at the sn-2 position, to generate a lysophosphatidylcholine (LPC) and a free fatty acid, such as arachidonic acid. Arachidonic acid is a precursor for eicosanoids, which are potent inflammatory mediators.

Phospholipid_Signaling PC Phosphatidylcholine (PC) PLC Phospholipase C (PLC) PC->PLC PLD Phospholipase D (PLD) PC->PLD PLA2 Phospholipase A2 (PLA2) PC->PLA2 DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA LPC Lysophosphatidylcholine (LPC) PLA2->LPC AA Arachidonic Acid PLA2->AA PKC Protein Kinase C (PKC) DAG->PKC mTOR mTOR Signaling PA->mTOR Eicosanoids Eicosanoids AA->Eicosanoids Proliferation Cell Proliferation & Survival PKC->Proliferation

Caption: Phosphatidylcholine signaling pathways.

Experimental Workflow for Absolute Quantification

The following diagram illustrates the key steps in the workflow for absolute quantification of phospholipids using this compound as an internal standard.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Absolute Quantification Ratio->Quant

Caption: Absolute quantification workflow.

References

Application Note: Quantitative Analysis of Phosphatidylcholine using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Sample Preparation for Lipid Analysis using 17:0-22:4 PC-d5 Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes, disease pathogenesis, and for identifying novel biomarkers. Phosphatidylcholines (PCs) are a major class of phospholipids, serving as essential structural components of cell membranes and playing vital roles in cell signaling.[1][2] Accurate quantification of PC species is therefore critical. This process is often challenged by sample loss during extraction and variability in instrument response.

The use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reproducible quantification in mass spectrometry-based lipidomics. This application note provides a detailed protocol for the preparation of samples for phosphatidylcholine analysis using 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphocholine-d5 (this compound) as an internal standard. This standard is ideal because its odd-numbered fatty acid chains (17:0) are rare in most biological systems, and the deuterated headgroup allows for clear differentiation from endogenous PC species by mass spectrometry, ensuring precise quantification.[3][4]

Principle of Isotope Dilution Mass Spectrometry

This protocol is based on the principle of stable isotope dilution. A known quantity of the deuterated internal standard, this compound, is added to the sample at the beginning of the extraction process. This "spiked" standard experiences the same physical and chemical processing as the endogenous (target) lipids. During Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, the endogenous PC and the deuterated standard are separated chromatographically and detected by the mass spectrometer. Because the deuterated standard has a higher mass, it can be distinguished from its non-deuterated counterpart. By measuring the peak area ratio of the endogenous lipid to the known amount of the internal standard, one can accurately calculate the concentration of the endogenous lipid, effectively correcting for any loss during sample preparation or fluctuations in instrument performance.

Materials and Reagents

3.1 Materials

  • Glass vials with PTFE-lined caps (amber preferred to protect from light)

  • Pipettes and tips (glass or polypropylene)

  • Handheld or bead-based homogenizer

  • Refrigerated centrifuge

  • Sample concentrator (e.g., nitrogen evaporator or vacuum concentrator)

  • Vortex mixer

  • Ice bucket

3.2 Reagents

  • Internal Standard: this compound, available from suppliers like Avanti Polar Lipids.[3] Prepare a stock solution in a suitable organic solvent (e.g., 1:1 Dichloromethane:Methanol or pure Ethanol) at a concentration of 1 mg/mL.[5]

  • Solvents: LC-MS grade Chloroform, Methanol, Isopropanol, Methyl-tert-butyl ether (MTBE), and Water.

  • Antioxidant (Optional but Recommended): 0.1% Butylated hydroxytoluene (BHT) can be added to solvents to prevent lipid oxidation.[6]

  • Argon or Nitrogen Gas: To flush samples and prevent oxidation.[6]

Experimental Protocols

Three common lipid extraction methods are presented below. The choice of method may depend on the sample matrix, target lipid classes, and laboratory safety considerations.[7] The MTBE method is a safer alternative to the chloroform-based Folch and Bligh-Dyer methods.[8]

Critical Step: The internal standard must be added to the sample before the addition of any extraction solvents to ensure it accounts for extraction efficiency.

Protocol 4.1: Modified Bligh-Dyer Method (Ideal for Biological Fluids) [7]

  • To 100 µL of aqueous sample (e.g., plasma, cell suspension) in a glass tube, add a predetermined amount of the this compound internal standard stock solution.

  • Add 375 µL of 1:2 (v/v) Chloroform:Methanol.

  • Vortex vigorously for 2 minutes to form a single-phase mixture.

  • Add 125 µL of Chloroform. Vortex for 1 minute.

  • Add 125 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic layer using a glass pipette and transfer it to a clean glass vial.

  • Dry the lipid extract under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried lipid film in a solvent suitable for LC-MS/MS analysis (e.g., 100 µL of 9:1 Isopropanol:Acetonitrile).

Protocol 4.2: Modified Folch Method (Ideal for Tissues) [7][9]

  • Weigh 10-20 mg of tissue into a homogenization tube. If starting with frozen tissue, perform this step on dry ice.

  • Add a predetermined amount of the this compound internal standard stock solution directly to the tissue.

  • Add 2 mL of 2:1 (v/v) Chloroform:Methanol.

  • Homogenize the sample thoroughly until no visible tissue fragments remain.

  • Incubate at room temperature for 15 minutes.

  • Add 400 µL of 0.9% NaCl solution (or LC-MS grade water) to the homogenate to break the emulsion.

  • Vortex for 2 minutes and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic (chloroform) layer and transfer to a clean glass vial.

  • Dry, and reconstitute the sample as described in steps 8-9 of the Bligh-Dyer protocol.

Protocol 4.3: Matyash (MTBE) Method

  • To 100 µL of aqueous sample (or homogenized tissue) in a glass tube, add a predetermined amount of the this compound internal standard.

  • Add 300 µL of Methanol and vortex.

  • Add 1 mL of MTBE and vortex for 30 minutes at 4°C.

  • Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes. Two phases will form.

  • Carefully collect the upper organic (MTBE) layer, which contains the lipids, and transfer to a clean glass vial.

  • Dry, and reconstitute the sample as described in steps 8-9 of the Bligh-Dyer protocol.

Data Presentation: Quantitative Summary

The following table summarizes key parameters for the described extraction protocols. The optimal sample-to-solvent ratio and internal standard concentration should be empirically determined for each specific application and matrix.

Parameter Bligh-Dyer Method Folch Method Matyash (MTBE) Method
Primary Sample Type Biological Fluids, Cell Suspensions[7]Tissues[7][9]Universal (Biofluids, Cells, Tissues)
Sample-to-Solvent Ratio ~1:3 (v/v) initial~1:20 (w/v)[7][10]~1:15 (v/v)
Internal Standard Spiking Range 10-100 ng/sample10-100 ng/sample10-100 ng/sample
Key Advantages Rapid, uses less solvent than Folch.[9]Highly efficient, considered a "gold standard".[7]Safer (no chloroform), good reproducibility.[8]
Key Disadvantages May underestimate lipids in high-fat samples (>2%).[9][10]Uses large volumes of chlorinated solvent.May require optimization for comparable results to Folch.

Downstream Analysis: LC-MS/MS

Following sample preparation, extracts are typically analyzed using reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).

  • Ionization Mode: Phosphatidylcholines are readily ionized in positive electrospray ionization (ESI+) mode.

  • Detection: Quantification is often performed using Multiple Reaction Monitoring (MRM). A common transition for all PC species is the fragmentation of the precursor ion to the characteristic phosphocholine headgroup product ion at m/z 184.1.[11][12] For this compound, the specific precursor-to-product transition would be monitored to quantify the internal standard.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (Plasma, Tissue, etc.) Spike 2. Add Internal Standard (this compound) Sample->Spike Homogenize 3. Homogenization (for tissue samples) Spike->Homogenize if needed Extract 4. Add Solvents & Lipid Extraction Homogenize->Extract PhaseSep 5. Phase Separation (Centrifugation) Extract->PhaseSep Collect 6. Collect Organic Layer PhaseSep->Collect Dry 7. Dry Extract (Nitrogen Evaporation) Collect->Dry Reconstitute 8. Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS 9. LC-MS/MS Analysis Reconstitute->LCMS Data 10. Data Processing (Peak Integration) LCMS->Data Quant 11. Quantification (Ratio to Internal Std) Data->Quant

Caption: General workflow for lipid sample preparation and analysis.

Phosphatidylcholine Biosynthesis Pathwaydot

// Nodes Choline [label="Choline", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ADP [label="ADP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PCho [label="Phosphocholine", fillcolor="#F1F3F4", fontcolor="#202124"]; CTP [label="CTP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PPi [label="PPi", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CDPCho [label="CDP-Choline", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="Diacylglycerol\n(DAG)", fillcolor="#F1F3F4", fontcolor="#202124"]; PC [label="Phosphatidylcholine\n(PC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CMP [label="CMP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Choline -> PCho [label=" Choline Kinase (CK)"]; ATP -> PCho [style=dashed, arrowhead=none]; PCho -> ADP [style=dashed];

PCho -> CDPCho [label=" CTP:Phosphocholine\nCytidylyltransferase (CCT)"]; CTP -> CDPCho [style=dashed, arrowhead=none]; CDPCho -> PPi [style=dashed];

CDPCho -> PC [label=" Cholinephosphotransferase\n(CPT)"]; DAG -> PC [style=dashed, arrowhead=none]; PC -> CMP [style=dashed]; }

References

Application of 17:0-22:4 PC-d5 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of metabolomics, particularly in lipidomics, the accurate quantification of lipid species is paramount for understanding complex biological systems and for the discovery of novel biomarkers in drug development. 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphocholine-d5 (17:0-22:4 PC-d5) is a high-purity, deuterated synthetic phosphatidylcholine that serves as a crucial internal standard for mass spectrometry-based quantitative lipid analysis. Its unique structure, with an odd-chain fatty acid (17:0) and a polyunsaturated fatty acid (22:4) along with a deuterated phosphocholine headgroup, ensures that it is not naturally abundant in most biological systems. This characteristic, combined with its chemical similarity to endogenous phosphatidylcholines, makes it an ideal tool for correcting for variations in sample preparation, extraction efficiency, and instrument response, thereby enabling precise and accurate quantification of a wide range of phosphatidylcholine species.

This document provides detailed application notes and protocols for the use of this compound in metabolomics research, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methodologies.

Application: Internal Standard for Quantitative Lipidomics

This compound is primarily utilized as an internal standard in targeted and untargeted lipidomics workflows. It is often included in commercially available internal standard mixtures, such as the UltimateSPLASH™ ONE, which contains a variety of deuterated lipid standards.[1] The use of a deuterated internal standard for each lipid class is a widely accepted strategy to achieve reliable quantification by correcting for matrix effects and variations in ionization efficiency.

Key Attributes of this compound as an Internal Standard:

  • Structural Similarity: Mimics the behavior of endogenous phosphatidylcholines during extraction and analysis.

  • Mass Difference: The deuterium labels provide a distinct mass shift, allowing it to be distinguished from endogenous lipids by the mass spectrometer.

  • Low Natural Abundance: The odd-chain fatty acid (17:0) is not common in most biological samples, minimizing the risk of interference.

  • Chemical Stability: As a saturated fatty acid, the 17:0 chain is less prone to oxidation compared to unsaturated fatty acids.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, essential for its application in quantitative metabolomics.

ParameterValueSource
Molecular Formula C₄₇H₈₁D₅NO₈P[1]
Exact Mass 828.64 g/mol [1]
Purity >99%[1]
Storage Temperature -20°C[1]

Experimental Protocols

This section outlines detailed protocols for the use of this compound as an internal standard in a typical lipidomics workflow, from sample preparation to LC-MS/MS analysis.

Protocol 1: Lipid Extraction from Plasma/Serum using Methyl-tert-butyl ether (MTBE)

This protocol is a widely used method for the efficient extraction of a broad range of lipids from biological fluids.

Materials:

  • Plasma or Serum Samples

  • This compound internal standard (or a commercial mix like UltimateSPLASH™ ONE)

  • Methanol (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking:

    • Prepare a working solution of the internal standard mixture containing this compound in methanol. The final concentration in the extraction solvent should be optimized for your specific application and instrument sensitivity. A concentration of 0.4 µg/mL in the final extraction solvent has been reported for a panel of internal standards in serum lipidomics.[2]

    • Add a defined volume of the internal standard working solution to each plasma/serum sample. For example, add 10 µL of the working solution to 100 µL of plasma.

  • Addition of Methanol: Add 300 µL of methanol to the sample-internal standard mixture.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Addition of MTBE: Add 1 mL of MTBE to the mixture.

  • Incubation and Shaking: Incubate the mixture at room temperature for 1 hour on a shaker to ensure thorough lipid extraction.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 1,000 x g for 10 minutes at room temperature. Two distinct phases will be observed: an upper organic phase (containing lipids) and a lower aqueous phase.

  • Collection of Organic Phase: Carefully collect the upper organic phase into a new clean tube, avoiding the protein pellet at the interface.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).

Protocol 2: LC-MS/MS Analysis of Phosphatidylcholines

This protocol provides a general framework for the analysis of phosphatidylcholines using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Instrument parameters should be optimized for the specific LC-MS/MS system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.

  • Injection Volume: 5 - 10 µL.

MS/MS Conditions (MRM Mode):

The following table provides the key MS/MS parameters for the detection of this compound.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 829.6
Product Ion (Q3) m/z 184.1 (Phosphocholine headgroup)
Declustering Potential (DP) 80 - 120 V (Optimize for your instrument)
Collision Energy (CE) 30 - 50 eV (Optimize for your instrument)

Note: The precursor ion for this compound is its protonated form [M+H]⁺. The characteristic product ion for phosphatidylcholines in positive ion mode is the phosphocholine headgroup at m/z 184.1. The declustering potential and collision energy are instrument-dependent and should be optimized for maximum signal intensity for this compound.

Visualizations

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates the general workflow for a quantitative lipidomics experiment using this compound as an internal standard.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with This compound Internal Standard Sample->Spike 1 Extract Lipid Extraction (e.g., MTBE method) Spike->Extract 2 Dry Dry Down Extract->Dry 3 Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute 4 LC_Separation LC Separation (Reversed-Phase) Reconstitute->LC_Separation 5 MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection 6 Integration Peak Integration MS_Detection->Integration 7 Quantification Quantification using Internal Standard Integration->Quantification 8 Stats Statistical Analysis Quantification->Stats 9

Caption: A typical workflow for quantitative lipidomics.

Logical Relationship of Internal Standard in Quantification

The diagram below illustrates the principle of using an internal standard for quantification in mass spectrometry.

Internal_Standard_Principle Analyte Endogenous Analyte (e.g., PC 16:0/18:1) Extraction Sample Preparation & Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Principle of internal standard-based quantification.

Conclusion

This compound is an indispensable tool for accurate and precise quantification of phosphatidylcholines in metabolomics research. Its use as an internal standard, as outlined in the provided protocols, helps to mitigate experimental variability, leading to high-quality, reproducible data. The methodologies described herein provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this valuable standard into their lipidomics workflows, ultimately contributing to a deeper understanding of the role of lipids in health and disease.

References

Application Note: Quantitative Analysis of Phosphatidylcholines using a Calibration Curve with 17:0-22:4 PC-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for creating a calibration curve for the quantification of phosphatidylcholine (PC) species in biological samples. It utilizes a deuterated internal standard, 1-heptadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d5 (17:0-22:4 PC-d5), to ensure accuracy and precision by correcting for sample loss during preparation and for matrix effects during analysis.[1]

Principle of the Method

Accurate quantification of lipids like phosphatidylcholines via Liquid Chromatography-Mass Spectrometry (LC-MS) requires correcting for analytical variability.[1] An internal standard (IS) is a compound of known concentration added to calibrators and unknown samples alike at the beginning of the workflow.[1] The ideal internal standard is chemically similar to the analyte but physically distinguishable by the mass spectrometer.[2]

This compound is a suitable IS for many PC species. It contains fatty acid chains (17:0 and 22:4) that are less common in natural biological systems and is labeled with five deuterium atoms, giving it a distinct mass-to-charge ratio (m/z) from its endogenous counterparts.[3][4]

The calibration curve is constructed by analyzing a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying, known concentrations of a non-deuterated PC standard (analyte). A plot of the ratio of the analyte peak area to the IS peak area versus the analyte concentration is generated.[5] This curve is then used to determine the concentration of the analyte in unknown samples based on their measured analyte/IS peak area ratios.[1]

Materials and Reagents

  • Internal Standard (IS): this compound (e.g., Avanti Polar Lipids, Cat. No. 855678)[4]

  • Calibration Standard (Analyte): A representative, high-purity phosphatidylcholine standard (e.g., 16:0-18:1 PC).

  • Solvents: LC-MS grade methanol, chloroform, isopropanol (IPA), acetonitrile, and water.

  • Additives: Formic acid, ammonium acetate (for mobile phase preparation).

  • Glassware: Amber glass vials with PTFE-lined caps, volumetric flasks, and precision micropipettes.

  • Equipment: Analytical balance, vortex mixer, centrifuge, LC-MS/MS system (e.g., coupled with an electrospray ionization (ESI) source).[6]

Experimental Protocols

Preparation of Standard Stock Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in a suitable solvent mixture (e.g., 1 mL of Chloroform:Methanol, 1:1 v/v) to achieve a final concentration of 1 mg/mL.[7]

    • Store the stock solution in an amber glass vial at -20°C.[8]

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of the chosen non-deuterated PC standard.

    • Dissolve in the same solvent system as the IS to a final concentration of 1 mg/mL.

    • Store under the same conditions as the IS stock.

  • Working Internal Standard (IS) Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the IS Stock Solution with the appropriate solvent (e.g., isopropanol or mobile phase) to create a working solution. This solution will be used to spike all calibrators and samples.

Preparation of Calibration Curve Standards
  • Prepare a series of at least 5-7 non-zero calibration standards through serial dilution of the Analyte Stock Solution.[9]

  • For each calibration level, add a constant volume of the Working IS Solution to achieve the same final IS concentration across all standards.

  • The final solvent matrix for the calibration standards should be the same as the final solvent for the prepared samples.[9]

Table 1: Example Calibration Standard Preparation

Calibrator Level Analyte Stock Volume (µL) Working IS Solution Volume (µL) Dilution Solvent Volume (µL) Final Analyte Conc. (ng/mL) Final IS Conc. (ng/mL)
Blank 0 10 990 0 100
1 1 10 989 10 100
2 5 10 985 50 100
3 10 10 980 100 100
4 50 10 940 500 100
5 100 10 890 1000 100
6 200 10 790 2000 100
7 500 10 490 5000 100

Note: This table assumes an Analyte Stock of 10 µg/mL and a Working IS Solution of 10 µg/mL for simplicity of calculation, resulting in a final volume of 1000 µL.

Sample Preparation (Lipid Extraction)

A common method for lipid extraction from plasma or tissue is a modified Bligh-Dyer or Folch extraction.[2][10]

  • To a known volume or mass of the biological sample (e.g., 50 µL plasma), add the same volume of the Working IS Solution used for the calibrators.

  • Add extraction solvents, typically a mixture of chloroform and methanol.[10]

  • Vortex thoroughly to ensure mixing and protein precipitation.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (containing lipids) to a new tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[11]

LC-MS/MS Analysis

The specific parameters will depend on the instrument used. A reverse-phase chromatography method is commonly employed for separating PC species.[12][13]

  • LC Column: C18 column suitable for lipid analysis.

  • Mobile Phase A: Water/Methanol (1/1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.[13]

  • Mobile Phase B: Isopropanol with 10 mM ammonium acetate and 0.1% formic acid.[13]

  • Gradient: A linear gradient from ~45% B to 100% B.[13]

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Ionization: ESI in positive ion mode.[6]

  • MS Analysis: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.[11][12]

    • Analyte Transition: Monitor the transition from the precursor ion [M+H]+ to a specific product ion (e.g., the phosphocholine headgroup fragment at m/z 184).

    • IS Transition: Monitor the specific precursor-to-product transition for this compound.

Data Presentation and Analysis

  • Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area) for each calibration standard.

  • Construct the calibration curve by plotting the Peak Area Ratio against the known concentration of the analyte for each calibrator.

  • Apply a linear regression model, often with 1/x or 1/x² weighting, to fit the data.[5] The curve should have a correlation coefficient (r²) of ≥0.99 for good linearity.[6]

  • Calculate the Peak Area Ratio for the unknown samples and use the regression equation from the calibration curve to determine their concentrations.

Table 2: Example Calibration Curve Quantitative Data

Calibrator Level Analyte Conc. (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1 10 1,550 151,000 0.010
2 50 7,800 153,500 0.051
3 100 16,100 155,000 0.104
4 500 82,500 154,200 0.535
5 1000 168,000 156,100 1.076
6 2000 345,000 155,500 2.219
7 5000 851,000 154,800 5.497
Regression Equation: y = 0.0011x + 0.0015 Correlation Coefficient (r²): 0.9995

Visualized Workflow

G cluster_prep 1. Standard & Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Quantification stock_is Internal Standard Stock (this compound) work_is Working IS Solution (Fixed Concentration) stock_is->work_is stock_analyte Analyte Stock (e.g., 16:0-18:1 PC) cal_series Calibration Standards (Varying Analyte Conc. + Fixed IS Conc.) stock_analyte->cal_series work_is->cal_series spiked_sample Spike Sample with IS work_is->spiked_sample lcms Inject & Acquire Data (MRM Mode) cal_series->lcms sample Biological Sample (e.g., Plasma, Tissue) sample->spiked_sample extracted_sample Lipid Extraction & Reconstitution spiked_sample->extracted_sample extracted_sample->lcms integrate Integrate Peak Areas (Analyte & IS) lcms->integrate ratio Calculate Peak Area Ratio (Analyte Area / IS Area) integrate->ratio curve Plot Ratio vs. Conc. Generate Calibration Curve ratio->curve quant Quantify Unknown Samples ratio->quant curve->quant

Caption: Workflow for quantitative lipid analysis using an internal standard.

Conclusion

The use of a deuterated internal standard like this compound is critical for the development of robust and reliable quantitative lipidomics methods. This protocol outlines the necessary steps to create a valid calibration curve, ensuring that data generated for unknown samples is accurate and reproducible. Adherence to proper standard preparation, sample extraction, and data analysis procedures is essential for high-quality results in lipid research and development.

References

Application Notes: Utilizing 17:0-22:4 PC-d5 for Accurate Lipid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid profiling, a critical component of systems biology and drug development, necessitates precise and accurate quantification of lipid species. Deuterated internal standards are paramount for achieving reliable results in mass spectrometry-based lipidomics. 1-heptadecanoyl-2-(10Z,13Z,16Z,19Z-docosatetraenoyl)-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 (17:0-22:4 PC-d5) is a high-purity, stable isotope-labeled phosphatidylcholine (PC) that serves as an excellent internal standard for the quantification of PC species in various biological matrices. Its unique mass shift allows for clear differentiation from endogenous lipids, enabling robust correction for sample extraction inefficiencies and matrix effects.

Applications

The use of this compound as an internal standard is applicable to a wide range of research areas, including:

  • Biomarker Discovery: Accurate quantification of changes in PC profiles in response to disease or drug treatment.

  • Drug Development: Assessing the impact of therapeutic agents on lipid metabolism and cell signaling pathways.

  • Nutritional Science: Investigating the effects of dietary interventions on lipid composition.

  • Clinical Diagnostics: Developing and validating lipid-based diagnostic and prognostic assays.

Quantitative Data for this compound in Lipid Profiling Studies

The optimal concentration of this compound should be determined based on the specific biological matrix and the expected concentration range of the endogenous lipids of interest. The goal is to add a sufficient amount of the internal standard to be detectable with a good signal-to-noise ratio, without saturating the detector.

Sample TypeConcentration (µg/mL)Concentration (ng/mL)Molar Concentration (µM)Reference
Human Serum0.4400~0.48[1]
Kidney Tissue Homogenate100~0.12[2]
Papillary Thyroid Cancer Tissue0.8800~0.97

Note: Molar concentration is an approximation based on the molecular weight of this compound (~830.2 g/mol ).

Experimental Protocols

1. Preparation of this compound Internal Standard Stock Solution

  • Dissolve: Allow the vial of this compound to equilibrate to room temperature. Dissolve the lyophilized powder in a suitable organic solvent, such as methanol or a chloroform:methanol mixture (e.g., 2:1, v/v), to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

2. Lipid Extraction from Plasma/Serum using a Modified Folch Method with this compound

This protocol is adapted for the extraction of lipids from a 100 µL plasma or serum sample.

  • Sample Preparation: Thaw the plasma/serum sample on ice.

  • Internal Standard Spiking: To a clean glass tube, add the desired amount of the this compound working solution. For example, to achieve a final concentration of 0.4 µg/mL in the initial sample, add 4 µL of a 10 µg/mL working solution to 100 µL of plasma.

  • Protein Precipitation and Lipid Extraction:

    • Add 2 mL of a cold chloroform:methanol (2:1, v/v) mixture to the tube containing the sample and internal standard.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation:

    • Add 400 µL of 0.9% NaCl solution (or LC-MS grade water) to the tube.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Lipid Phase Collection:

    • Carefully aspirate the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

  • Drying:

    • Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for your LC-MS analysis (e.g., 100 µL of methanol:isopropanol 1:1, v/v).

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

Lipid Extraction and Analysis Workflow

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with this compound Internal Standard Sample->Spike Homogenize Homogenization/ Protein Precipitation (e.g., Chloroform:Methanol) Spike->Homogenize PhaseSep Phase Separation (e.g., add NaCl) Homogenize->PhaseSep Collect Collect Organic Phase PhaseSep->Collect Dry Dry Down (Nitrogen Evaporation) Collect->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification against This compound LCMS->Quantify Analysis Statistical Analysis Quantify->Analysis G cluster_synthesis Phosphatidylcholine Synthesis cluster_breakdown Phosphatidylcholine Breakdown & Signaling Choline Choline P_Choline Phosphocholine Choline->P_Choline Choline Kinase CDP_Choline CDP-Choline P_Choline->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (PC) CDP_Choline->PC DAG Diacylglycerol (DAG) DAG->PC Cholinephosphotransferase PKC Protein Kinase C (PKC) Activation DAG->PKC PC->DAG PLC LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 PA Phosphatidic Acid (PA) PC->PA PLD PE Phosphatidylethanolamine (PE) PE->PC PEMT ArachidonicAcid Arachidonic Acid LPC->ArachidonicAcid Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) ArachidonicAcid->Eicosanoids CellGrowth Cell Growth & Proliferation PKC->CellGrowth

References

Application Note: Mass Spectrometry Analysis of 17:0-22:4 PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide to the analysis of the deuterated phosphatidylcholine standard, 1-heptadecanoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d5 (17:0-22:4 PC-d5), using mass spectrometry. Deuterated lipid standards are critical for the accurate quantification of lipids in complex biological samples by serving as internal standards. Understanding their fragmentation patterns is essential for developing robust analytical methods. This note outlines the expected fragmentation in both positive and negative ionization modes, provides detailed experimental protocols for sample preparation and analysis, and presents key data in a structured format for easy reference.

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids found in cellular membranes. Their analysis is fundamental in lipidomics research, which seeks to identify and quantify the complete set of lipids in a biological system. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the primary analytical tool for this purpose. Due to the vast chemical diversity and dynamic range of lipids, stable isotope-labeled internal standards, such as this compound, are indispensable for reliable quantification. The five deuterium atoms on the choline headgroup provide a distinct mass shift, allowing it to be distinguished from its endogenous, non-labeled counterparts while maintaining similar chemical and physical properties.

This application note details the characteristic fragmentation patterns of this compound to aid researchers in method development and data interpretation.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound is predictable and yields structurally informative ions depending on the ionization mode.

Positive Ion Mode Fragmentation

In positive ion mode, phosphatidylcholines are readily detected as protonated molecules ([M+H]⁺) or as adducts with sodium ([M+Na]⁺).[1] Collision-induced dissociation (CID) of the protonated precursor ion is the most common method for structural confirmation.

  • Precursor Ion: The protonated molecule of this compound.

  • Characteristic Fragment Ion: The most significant and diagnostic fragment results from the neutral loss of the glycerophospho-d5-choline headgroup, producing a fragment ion at m/z 189.1 . This ion is the d5-labeled equivalent of the characteristic m/z 184.1 phosphocholine fragment seen for all non-labeled PCs.[2][3][4] Precursor ion scanning for m/z 189.1 is a highly specific method for detecting d5-choline containing lipids.[5]

  • Other Fragments: Less intense fragments corresponding to the neutral loss of the fatty acid chains may also be observed, particularly from sodiated precursors.[1][6] This can include the loss of heptadecanoic acid (17:0) and arachidonic acid (22:4).

Negative Ion Mode Fragmentation

In negative ion mode, PCs do not readily deprotonate but can form adducts with anions such as acetate ([M+CH₃COO]⁻) or chloride ([M+Cl]⁻) from the solvent.[2][7]

  • MS/MS Fragmentation: Tandem MS of the PC-adduct typically results in a primary fragmentation event involving the loss of a methyl group (-CH₃) from the choline headgroup, yielding an [M-15]⁻ ion.[2][7][8]

  • MS³ Fragmentation: Further fragmentation of the [M-15]⁻ ion is highly informative, yielding carboxylate anions of the constituent fatty acids.[2][7] This allows for the identification and, in some cases, positional determination of the fatty acyl chains. For this compound, this would produce fragment ions corresponding to the heptadecanoate anion (17:0) and the arachidonate anion (22:4).

Quantitative Data Summary

The following tables summarize the calculated theoretical m/z values for the precursor and major fragment ions of this compound.

Table 1: Molecular Information for this compound

CompoundFatty Acid CompositionChemical FormulaExact Monoisotopic Mass (Da)
This compound17:0, 22:4C₄₄H₇₇D₅NO₈P814.6051

Table 2: Predicted m/z Values in Positive Ion Mode

Ion DescriptionAdductPredicted m/zFragmentation Pathway
Precursor Ion[M+H]⁺815.6124Protonation of the parent molecule.
d5-Phosphocholine Headgroup-189.1160Characteristic fragment from CID of [M+H]⁺. Diagnostic for d5-choline containing lipids.
Neutral Loss of Trimethyl-d5-amine[M+H]⁺751.5450Loss of (CD₃)₃N (64 Da) from the headgroup.
Neutral Loss of Heptadecanoic Acid (17:0)[M+H]⁺545.3409Loss of C₁₇H₃₄O₂ from the glycerol backbone.
Neutral Loss of Arachidonic Acid (22:4)[M+H]⁺511.3722Loss of C₂₂H₃₂O₂ from the glycerol backbone.

Table 3: Predicted m/z Values in Negative Ion Mode (using Acetate Adduct)

Ion DescriptionAdductPredicted m/zFragmentation Pathway
Precursor Ion[M+CH₃COO]⁻873.6319Adduct formation with acetate.
Demethylated Precursor[M-CH₃]⁻798.5783Neutral loss of a methyl group (15 Da) from the choline headgroup after CID of the adduct.[2][7]
Heptadecanoate Anion (17:0)-269.2486Fatty acid fragment from MS³ of the [M-CH₃]⁻ ion.
Arachidonate Anion (22:4)-303.2329Fatty acid fragment from MS³ of the [M-CH₃]⁻ ion.

Diagrams and Visualizations

The following diagrams illustrate the fragmentation pathways and a general experimental workflow.

G cluster_pos Positive Ion Mode Fragmentation cluster_neg Negative Ion Mode Fragmentation M_H [M+H]⁺ m/z 815.6 Frag189 d5-Phosphocholine Headgroup m/z 189.1 M_H->Frag189 CID (Characteristic) NL_FA1 [M+H - 17:0]⁺ M_H->NL_FA1 Neutral Loss NL_FA2 [M+H - 22:4]⁺ M_H->NL_FA2 Neutral Loss M_Ac [M+Acetate]⁻ m/z 873.6 M_15 [M-CH₃]⁻ m/z 798.6 M_Ac->M_15 MS/MS FA1 17:0 Anion m/z 269.2 M_15->FA1 MS³ FA2 22:4 Anion m/z 303.2 M_15->FA2 MS³

Caption: Fragmentation pathways of this compound in positive and negative ion modes.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Tissue) B Spike with This compound Internal Standard A->B C Lipid Extraction (e.g., MTBE Method) B->C D Dry & Reconstitute C->D E Inject on Reverse-Phase C18/C8 Column D->E F Gradient Elution E->F G Mass Spectrometry (Positive/Negative Switching) F->G H Data Acquisition (Full Scan & dd-MS²) G->H I Peak Integration (Endogenous PC & d5-Standard) H->I J Quantification (Ratio of Analyte to Standard) I->J K Lipid Identification (Fragment Matching) I->K

Caption: General experimental workflow for lipidomics using an internal standard.

Experimental Protocol

This protocol provides a general framework for the analysis of phospholipids using this compound as an internal standard. Optimization may be required based on the specific sample matrix and instrumentation.

Materials and Reagents
  • This compound internal standard solution (e.g., 1 mg/mL in ethanol)

  • LC-MS grade methanol, chloroform, methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, and water

  • Formic acid and ammonium acetate (for mobile phases)

  • Glass vials and syringes to prevent plasticizer contamination[9]

  • Vortex mixer, centrifuge, and sample evaporator (e.g., SpeedVac)

Sample Preparation (MTBE Extraction)

This method is effective for extracting a broad range of lipids from biological samples.[10]

  • Homogenization: Homogenize tissue samples or use a known volume of biofluid (e.g., 50 µL of plasma).

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the sample. The amount should be optimized to be within the linear range of the instrument and comparable to the expected level of endogenous lipids.

  • Extraction:

    • Add 200 µL of cold methanol to the sample.[10]

    • Add 800 µL of cold MTBE.[10]

    • Vortex vigorously for 10-20 minutes at 4°C.

    • Add 200 µL of LC-MS grade water to induce phase separation.[10]

    • Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.[10]

  • Collection: Carefully collect the upper (organic) phase containing the lipids and transfer it to a new glass vial.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a suitable solvent mixture, such as acetonitrile/isopropanol/water (65:30:5 v/v/v), for LC-MS analysis.[10]

LC-MS/MS Parameters

Instrumentation can vary, but a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended.[9][11]

  • LC Column: A reverse-phase column suitable for lipid separation, such as a C18 or C8 column (e.g., 2.1 x 100 mm, <2 µm particle size).[10][11]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid.

  • Flow Rate: 0.2-0.4 mL/min.

  • Gradient: A typical gradient would start at ~30-40% B, increasing to 95-100% B over 15-20 minutes, holding for 5 minutes, and then re-equilibrating.

  • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes (polarity switching).

  • MS Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 300-1200.

    • Data-Dependent MS/MS (dd-MS²): Trigger fragmentation on the top 5-10 most intense ions from the MS1 scan. Use a dynamic exclusion list to improve coverage.

    • Targeted Analysis: For quantification, use a targeted method such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) to monitor the transition from the precursor ion (m/z 815.6) to the characteristic fragment (m/z 189.1).

Conclusion

This compound is a valuable tool for quantitative lipidomics. Its fragmentation pattern is well-defined, with a highly specific d5-phosphocholine headgroup fragment at m/z 189.1 in positive ion mode and predictable fatty acyl anion fragments in negative ion mode. The protocols and data provided in this application note serve as a comprehensive resource for researchers to develop and implement robust and accurate mass spectrometry-based methods for phosphatidylcholine analysis.

References

Application Notes and Protocols for Lipid Extraction Methods Compatible with 17:0-22:4 PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for common lipid extraction methods suitable for quantitative lipidomics, particularly when using the deuterated internal standard 17:0-22:4 Phosphatidylcholine-d5 (17:0-22:4 PC-d5). These methods are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible lipid analysis.

Introduction to Lipid Extraction and Internal Standards

Accurate quantification of lipids from complex biological matrices is fundamental to lipidomics research. The choice of extraction method significantly impacts the yield, purity, and representation of different lipid classes.[1] Liquid-liquid extraction (LLE) methods, such as those developed by Folch and Bligh & Dyer, are considered "gold standards" for their efficiency in extracting a broad range of lipids.[2] Solid-phase extraction (SPE) offers an alternative for cleaner extracts and fractionation of specific lipid classes.[3][4]

To correct for lipid losses during sample preparation and variations in instrument response, stable isotope-labeled internal standards are indispensable. A deuterated standard like this compound is ideal for phosphatidylcholine (PC) analysis as it mimics the chemical behavior of endogenous PCs during extraction and ionization. It is crucial to add the internal standard to the sample at the very beginning of the extraction process to ensure it undergoes all the same steps as the analyte of interest.

Application Note 1: Modified Bligh & Dyer Method

The Bligh & Dyer method is a rapid and widely used biphasic liquid-liquid extraction technique suitable for a variety of biological samples.[2][5] It uses a chloroform/methanol/water solvent system to partition lipids into an organic phase, separating them from polar metabolites.[5]

Experimental Protocol

This protocol is adapted for a 1 mL aqueous sample (e.g., plasma, cell suspension, or tissue homogenate).

  • Sample Preparation : Place 1 mL of the sample into a glass tube with a PTFE-lined cap.

  • Internal Standard Spiking : Add the required amount of this compound internal standard solution to the sample.

  • Monophasic Mixture Formation : Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample.[6] Vortex vigorously for 1 minute to create a single-phase mixture and allow it to stand for 15-20 minutes.

  • Phase Separation Induction :

    • Add 1.25 mL of chloroform and vortex for 30 seconds.[6]

    • Add 1.25 mL of deionized water and vortex for another 30 seconds.[6]

  • Phase Separation : Centrifuge the mixture at 1,000 x g for 5-10 minutes at room temperature. This will result in two distinct phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.[6][7]

  • Lipid Collection : Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious to avoid disturbing the protein interface between the two layers.[6]

  • Solvent Evaporation : Evaporate the chloroform under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution and Storage : Reconstitute the dried lipid extract in a suitable solvent for your analytical platform (e.g., isopropanol or methanol/chloroform). Store at -80°C until analysis.

Experimental Workflow

Bligh_Dyer_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_collection Collection & Final Steps cluster_end Analysis start 1. Sample + This compound step2 2. Add 3.75 mL CHCl3:MeOH (1:2) start->step2 step3 3. Vortex & Incubate step2->step3 step4 4. Add 1.25 mL CHCl3 step3->step4 step5 5. Add 1.25 mL H2O step4->step5 step6 6. Vortex & Centrifuge step5->step6 step7 7. Collect Lower Organic Phase step6->step7 step8 8. Evaporate Solvent step7->step8 step9 9. Reconstitute step8->step9 end_node Ready for LC-MS Analysis step9->end_node

Caption: Workflow of the Bligh & Dyer lipid extraction method.

Application Note 2: Modified Folch Method

The Folch method is a robust technique that uses a larger solvent-to-sample ratio compared to the Bligh & Dyer method, making it highly effective for tissues with high lipid content.[2] It involves an initial extraction with a 2:1 chloroform:methanol mixture followed by a wash step with a salt solution to remove non-lipid contaminants.

Experimental Protocol

This protocol is designed for approximately 1 gram of tissue or 1 mL of a biological fluid.

  • Homogenization : Homogenize the sample (e.g., 1 g of tissue) with 20 mL of a 2:1 (v/v) chloroform:methanol mixture in a glass homogenizer.[8] For liquid samples, simply mix and vortex.

  • Internal Standard Spiking : The this compound internal standard should be added to the chloroform:methanol mixture before homogenization.

  • Extraction : Agitate the homogenate for 15-20 minutes at room temperature.[8]

  • Filtration : Filter the homogenate through a solvent-rinsed filter paper into a clean glass tube. Alternatively, centrifuge the sample to pellet the solid material and collect the supernatant.[8]

  • Washing : Add 0.2 volumes (e.g., 4 mL for a 20 mL extract) of a 0.9% NaCl or 0.73% KCl aqueous solution to the extract.[8] Vortex the mixture thoroughly.

  • Phase Separation : Centrifuge at a low speed (e.g., 500-1,000 x g) for 5 minutes to facilitate phase separation.

  • Lipid Collection : Aspirate and discard the upper aqueous phase. Carefully collect the lower chloroform phase, which contains the purified lipids.

  • Solvent Evaporation : Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution and Storage : Reconstitute the lipid extract in a known volume of an appropriate solvent for analysis and store at -80°C.

Experimental Workflow

Folch_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_collection Collection & Final Steps cluster_end Analysis start 1. Sample step2 2. Homogenize with 20 vol CHCl3:MeOH (2:1) + This compound start->step2 step3 3. Agitate & Filter step2->step3 step4 4. Add 0.2 vol 0.9% NaCl Solution step3->step4 step5 5. Vortex & Centrifuge step4->step5 step6 6. Collect Lower Organic Phase step5->step6 step7 7. Evaporate Solvent step6->step7 step8 8. Reconstitute step7->step8 end_node Ready for LC-MS Analysis step8->end_node

Caption: Workflow of the Folch lipid extraction method.

Application Note 3: Solid-Phase Extraction (SPE) for Phosphatidylcholine Fractionation

Solid-phase extraction is an excellent technique for purifying total lipid extracts or for fractionating lipid classes.[3][9] Aminopropyl-bonded silica cartridges are commonly used to separate lipids based on the polarity of their head groups.[3][10] This protocol describes the isolation of a fraction enriched in phosphatidylcholine (PC).

Experimental Protocol

This protocol assumes you have a dried total lipid extract obtained from a method like Folch or Bligh & Dyer.

  • Extract Preparation : Reconstitute the dried total lipid extract (containing the this compound standard) in a small volume of a non-polar solvent like chloroform or hexane.

  • SPE Cartridge Conditioning :

    • Wash a 500 mg aminopropyl SPE cartridge with 5 mL of hexane.

    • Equilibrate the cartridge with 5 mL of chloroform.

  • Sample Loading : Load the reconstituted lipid extract onto the SPE cartridge.

  • Washing (Elution of Neutral Lipids) :

    • Wash the cartridge with 10 mL of chloroform:isopropanol (2:1, v/v) to elute neutral lipids like cholesterol and triglycerides.[3] Discard this fraction.

  • Elution of Phosphatidylcholine :

    • Elute the PC-enriched fraction from the cartridge using 10 mL of methanol.[10]

    • Some protocols suggest a mixture of methanol-chloroform-water for a more specific PC fraction.[3]

  • Elution of Acidic Lipids (Optional) : If desired, acidic phospholipids can be eluted subsequently using a more polar, acidic solvent mixture.[10]

  • Solvent Evaporation and Reconstitution : Dry the collected methanol fraction under nitrogen and reconstitute in a suitable solvent for LC-MS analysis. Store at -80°C.

Experimental Workflow

SPE_Workflow cluster_prep Preparation cluster_extraction SPE Fractionation cluster_collection Collection & Analysis start 1. Dried Lipid Extract (containing PC-d5) step2 2. Condition Aminopropyl SPE Cartridge start->step2 step3 3. Load Sample step2->step3 step4 4. Wash: Elute Neutral Lipids step3->step4 step5 5. Elute PC Fraction with Methanol step4->step5 step4->invis  Discard step6 6. Collect & Dry PC Fraction step5->step6 end_node Ready for LC-MS Analysis step6->end_node

Caption: Workflow for PC fractionation using Solid-Phase Extraction.

Quantitative Data Summary

The selection of an extraction method depends on the specific goals of the study, such as throughput, desired lipid coverage, and reproducibility. The following tables summarize comparative data for the described methods.

Table 1: Comparison of Extraction Efficiency for Phosphatidylcholines (PC)

MethodRelative PC Extraction EfficiencyKey FindingsReference
Folch HighShows high extraction efficiency for PCs and their lyso-forms.[11] Considered a "gold standard" for broad lipid coverage.[12][11][12]
Bligh & Dyer HighComparable to Folch for PC extraction, especially with optimized sample-to-solvent ratios.[11]
Matyash (MTBE) HighOffers similar or slightly better extraction efficiency for PCs compared to Folch, with the advantage of a less toxic solvent and an upper organic phase.[11]
Single Phase (e.g., Alshehry) Higher for Polar LipidsCan be more effective for highly polar lipids like LPC and some PC species compared to biphasic methods.[13][13]

Table 2: Reproducibility and Recovery of Different Extraction Methods

MethodMedian Intra-Assay CV%Average Internal Standard RecoveryNotesReference
Folch 15.1% - 16.2%~86%Highly reproducible and effective for a broad range of lipids.[11][13][11][13]
Bligh & Dyer ~18.1%Good, but can be lower in high-lipid samples if ratios are not optimized.[8]Reproducibility can be slightly lower than other methods.[11][8][11]
Matyash (MTBE) ~11.8%~73%Generally shows excellent reproducibility.[11] Lower recovery can be compensated by internal standards.[11][13]
Single Phase (Alshehry) ~14.1%~99%Demonstrates high recovery, particularly for phospholipids.[13][13]

Disclaimer : The efficiency and recovery values are highly dependent on the sample matrix, specific protocol execution, and analytical platform. The provided data is for comparative purposes based on published studies.

References

Troubleshooting & Optimization

troubleshooting poor recovery of lipid internal standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with the recovery of lipid internal standards in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor recovery of my lipid internal standard?

Poor recovery of lipid internal standards can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Sample Preparation: This is a broad category that includes incomplete extraction of the internal standard from the sample matrix, degradation of the standard during sample handling, or errors in spiking the standard into the sample.[1][2] The choice of extraction method is critical and its effectiveness can vary significantly between different lipid classes and sample matrices.[3][4]

  • Matrix Effects: The complex nature of biological samples can lead to ion suppression or enhancement in the mass spectrometer, which directly impacts the signal intensity of the internal standard and, therefore, its apparent recovery.[1][5]

  • Instrumental Issues: Problems with the liquid chromatography (LC) system, such as inconsistent injection volumes, or the mass spectrometer (MS), like a dirty ion source, can lead to variable and seemingly low recovery.[6]

  • Inappropriate Internal Standard Selection: The chosen internal standard may not be a good chemical match for the analytes of interest, leading to differential behavior during extraction and analysis.[7]

Q2: When is the best time to add the internal standard to my sample?

For the most accurate correction of sample loss and variability, the internal standard should be added as early as possible in the sample preparation workflow, preferably before any extraction steps.[8][9] This ensures that the internal standard experiences the same experimental conditions as the analyte, from extraction to final analysis.

Q3: How do I choose the right internal standard?

The ideal internal standard should be chemically and structurally similar to the analyte(s) of interest to ensure it behaves similarly during extraction, chromatography, and ionization.[7] Stable isotope-labeled internal standards are considered the "gold standard" as their physical and chemical properties are nearly identical to the endogenous analyte, providing the most accurate correction.[7][9] The internal standard must also be absent in the sample matrix to avoid interference.[2][7]

Q4: What are "matrix effects" and how can I minimize them?

Matrix effects occur when components of the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to either suppression or enhancement of the signal.[7] To minimize these effects:

  • Use a Stable Isotope-Labeled Internal Standard: These standards co-elute with the analyte and experience the same matrix effects, allowing for effective normalization.[9]

  • Employ Matrix-Matched Calibration Curves: Prepare calibration standards in a matrix that is similar to the study samples to mimic the matrix effects.[1]

  • Optimize Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]

Troubleshooting Guides

Issue 1: Low or No Internal Standard Signal Detected

This guide will help you troubleshoot scenarios where the internal standard signal is unexpectedly low or absent.

Troubleshooting Workflow

A Low/No IS Signal B Verify IS Addition A->B C Check Instrument Performance A->C D Evaluate Sample Preparation A->D E Re-prepare a fresh aliquot of IS solution B->E Confirm pipetting and concentration F Inject a pure IS standard solution C->F Assess sensitivity and response G Review extraction protocol for IS compatibility D->G Ensure IS is soluble and extracted H Investigate potential for IS degradation D->H Check pH, temperature, and light exposure

Caption: Troubleshooting workflow for low or absent internal standard signal.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Incorrect Internal Standard Spiking 1. Verify the concentration of the internal standard stock solution.2. Confirm that the correct volume of the internal standard was added to the samples.3. Ensure thorough vortexing after spiking to guarantee homogeneity.[9]
Instrument Malfunction 1. Directly inject a known concentration of the internal standard to confirm instrument sensitivity.2. Check for issues with the autosampler, such as air bubbles in the syringe or incorrect injection volume.[6]3. Clean the mass spectrometer's ion source to remove any potential contaminants.[6]
Inefficient Extraction 1. Review the chosen extraction method's suitability for the specific lipid class of your internal standard.[3]2. Ensure the polarity of the extraction solvent is appropriate for your internal standard.[1]3. Consider performing multiple extractions to improve recovery.[1]
Internal Standard Degradation 1. Assess the stability of the internal standard under your experimental conditions (e.g., pH, temperature, light exposure).[1][2]2. If the standard is prone to degradation, consider adding antioxidants or performing the extraction under inert gas.[1]
Issue 2: High Variability in Internal Standard Recovery Across Samples

This guide addresses situations where the internal standard recovery is inconsistent from one sample to the next.

Logical Relationship Diagram

A High Variability in IS Recovery B Inconsistent Sample Preparation A->B C Variable Matrix Effects A->C D Inconsistent Pipetting B->D E Incomplete Phase Separation B->E F Sample-to-Sample Matrix Differences C->F G Differential Ion Suppression/Enhancement C->G

Caption: Logical relationships in troubleshooting high internal standard variability.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling 1. Ensure precise and consistent pipetting of the internal standard into all samples.2. Standardize vortexing and incubation times across all samples.3. For liquid-liquid extractions, ensure complete and consistent phase separation before collecting the desired layer.
Differential Matrix Effects 1. If not already using one, switch to a stable isotope-labeled internal standard that co-elutes with the analyte.[9]2. Evaluate the need for a more rigorous sample cleanup procedure to remove interfering matrix components.3. Analyze quality control (QC) samples prepared from a pooled matrix to assess the consistency of the analytical run.[10]
LC-MS System Variability 1. Check for fluctuations in LC pressure, which may indicate a leak or blockage.2. Inspect the autosampler for consistent injection volumes.3. Monitor the stability of the MS signal over the course of the analytical run.

Data Presentation

Table 1: Comparison of Lipid Extraction Methodologies and Their Impact on Internal Standard Recovery

This table summarizes the recovery of different lipid classes using various extraction methods. The data highlights the importance of selecting an appropriate extraction protocol based on the lipids of interest.

Extraction Method Lipid Class Average Recovery (%) Reproducibility (%RSD) Reference
Folch Broad RangeGoodExcellent[3]
Bligh & Dyer General LipidsGoodGood[4]
MTBE Non-polar LipidsGoodGood[3]
MTBE Polar Lipids (e.g., LPC, SM)LowerGood[3]
Isopropanol (IPA) Polar LipidsGoodPoor[3][4]
Methanol/MTBE/Chloroform (MMC) Broad Range (Liver, Intestine)GoodGood[3]
Butanol/Methanol (BUME) Broad Range (Liver, Intestine)GoodGood[3]

LPC: Lysophosphatidylcholine, SM: Sphingomyelin

Experimental Protocols

Protocol 1: Folch Lipid Extraction

This protocol is a widely used method for the extraction of total lipids from plasma.[9]

Materials:

  • Plasma sample

  • Internal standard mixture (e.g., Avanti SPLASH LIPIDOMIX)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw 50 µL of plasma on ice.

  • Spike the plasma sample with a known amount of the internal standard mixture.[9]

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

  • Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein precipitation.[9]

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.[9]

  • Vortex briefly and then centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.[9]

  • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

  • Dry the collected lipid extract under a stream of nitrogen.[9]

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.[9]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol provides a general framework for the LC-MS analysis of lipid extracts.[9]

LC Conditions:

  • Column: C18 reversed-phase column suitable for lipid separation.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

  • Flow Rate: 0.3-0.6 mL/min.

  • Column Temperature: 55°C.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

  • Scan Mode: Full scan for untargeted analysis or Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) for targeted analysis.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

References

Technical Support Center: Correcting for Matrix Effects with 17:0-22:4 PC-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for correcting matrix effects in lipidomics analyses using the internal standard 17:0-22:4 PC-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method. Common culprits in biological samples include salts, phospholipids, and proteins.[1]

Q2: How does the internal standard this compound help correct for matrix effects?

A2: this compound is a deuterated internal standard (IS), also known as a stable isotope-labeled internal standard (SIL-IS). These are considered the gold standard for compensating for matrix effects.[1] Because this compound is chemically almost identical to endogenous phosphatidylcholines (PCs), it is expected to co-elute from the liquid chromatography (LC) column and experience the same degree of ion suppression or enhancement as the target PC analytes.[1] By adding a known amount of this compound to every sample at the beginning of the sample preparation process, the ratio of the analyte signal to the internal standard signal is used for quantification. This normalization corrects for variability in both sample preparation and signal intensity caused by matrix effects, leading to more accurate and precise results.[1]

Q3: Can this compound perfectly correct for matrix effects in all situations?

A3: While highly effective, deuterated internal standards may not always provide perfect correction. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes the analyte and the internal standard to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects.[2]

Q4: What are the key characteristics to consider for an effective deuterated internal standard like this compound?

A4: For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. High chemical purity (>99%) ensures no interfering peaks, while high isotopic enrichment (≥98%) minimizes the contribution of any unlabeled analyte in the standard, which could lead to overestimation of the analyte's concentration. The deuterium atoms should also be in stable, non-exchangeable positions on the molecule.

Troubleshooting Guides

Problem 1: Poor reproducibility of the analyte/17:0-22:4 PC-d5 area ratio.

  • Symptom: High coefficient of variation (%CV) in quality control (QC) samples and inconsistent analyte to internal standard area ratios throughout the analytical run.

  • Potential Cause: Inconsistent sample preparation, poor mixing of the internal standard, or variable matrix effects between samples.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure the sample preparation standard operating procedure (SOP) is followed precisely, especially regarding pipetting volumes and vortexing times.

    • Ensure Homogeneity: Vigorously vortex the sample after adding the this compound solution to ensure it is thoroughly mixed and evenly distributed.

    • Evaluate Matrix Effects: If the issue persists, it may be due to significant differences in the matrix composition between samples. Consider implementing a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove more interfering components.

Problem 2: The signal for this compound is unexpectedly low or absent.

  • Symptom: The peak area for this compound is significantly lower in study samples compared to calibration standards, or it disappears entirely late in an analytical run.

  • Potential Cause: Severe ion suppression, degradation of the internal standard, or adsorption to sample vials or tubing.

  • Troubleshooting Steps:

    • Investigate Ion Suppression: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. If the this compound elutes in a suppression zone, modify the chromatographic method to shift its retention time.

    • Check IS Stability: Prepare a sample and leave it in the autosampler for the duration of a typical run. Analyze it at the beginning and end to see if the internal standard signal has decreased, which would indicate degradation. If so, investigate the stability of the IS in the sample matrix and autosampler conditions.

    • Test for Adsorption: Prepare the internal standard in different types of sample vials (e.g., glass vs. polypropylene) to see if the signal improves.

Problem 3: The analyte and this compound do not co-elute.

  • Symptom: The retention times for the target analyte and the deuterated internal standard are different.

  • Potential Cause: This can be due to the "isotope effect," especially with a large number of deuterium labels, or column degradation.

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the mobile phase gradient or temperature to try and force co-elution.

    • Column Maintenance: If co-elution was previously achieved, the column may be degrading. Replace the analytical column with a new one of the same type and implement a regular column washing protocol.

Quantitative Data Summary

The following table provides an example of how to present data for a matrix effect assessment. The Matrix Effect (%) is calculated as: (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The IS-Normalized Matrix Effect is calculated as (Matrix Effect of Analyte / Matrix Effect of IS). A value close to 1.0 indicates effective correction by the internal standard.

AnalyteMatrixMean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Matrix)Matrix Effect (%)IS-Normalized Matrix Effect
PC (16:0/18:1)Human Plasma850,000595,00070.0% (Suppression)1.03
PC (18:0/20:4)Human Plasma620,000446,40072.0% (Suppression)1.06
This compound (IS)Human Plasma1,200,000816,00068.0% (Suppression)N/A
PC (16:0/18:1)Rat Liver Tissue910,000500,50055.0% (Suppression)1.02
PC (18:0/20:4)Rat Liver Tissue650,000370,50057.0% (Suppression)1.06
This compound (IS)Rat Liver Tissue1,250,000675,00054.0% (Suppression)N/A

Detailed Experimental Protocols

Protocol 1: Quantification of Matrix Effects

Objective: To quantitatively determine the degree of ion suppression or enhancement for phosphatidylcholines in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of the target PC analytes and this compound in a clean solvent (e.g., methanol/isopropanol 1:1 v/v) at a known concentration.

    • Set B (Post-Spiked Matrix): Process the biological matrix (e.g., plasma) through your entire sample preparation workflow without adding the internal standard or analytes. In the final step, spike the extracted blank matrix with the same concentration of analytes and internal standard as in Set A.

    • Set C (Pre-Spiked Matrix): Spike the biological matrix with the analytes and internal standard at the same concentration as in Set A before starting the sample preparation workflow. (This set is primarily for determining recovery but is often performed at the same time).

  • LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard in all samples.

    • Calculate the Matrix Effect (ME) as: ME (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100.

    • Calculate the Recovery (RE) as: RE (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100.

    • Calculate the IS-Normalized Matrix Effect as: IS-Normalized ME = (ME of Analyte / ME of this compound).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample 1. Sample Collection (e.g., Plasma) spike 2. Spike with This compound sample->spike Add known amount extract 3. Lipid Extraction (e.g., MTBE method) spike->extract dry 4. Dry Down Extract extract->dry reconstitute 5. Reconstitute in LC-MS compatible solvent dry->reconstitute lcms 6. LC-MS/MS Analysis reconstitute->lcms integrate 7. Peak Integration lcms->integrate normalize 8. Normalization (Analyte Area / IS Area) integrate->normalize quantify 9. Quantification normalize->quantify

Caption: Experimental workflow for lipid analysis with internal standard correction.

signaling_pathway PC Phosphatidylcholine (PC) LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 AA Arachidonic Acid (AA) PC->AA PLA2 DAG Diacylglycerol (DAG) PC->DAG PC-PLC PA Phosphatidic Acid (PA) PC->PA PC-PLD PKC PKC Pathway DAG->PKC mTOR mTOR Pathway PA->mTOR ChoK ChoK PLC PC-PLC PLD PC-PLD PLA2 PLA2 Proliferation Cell Proliferation & Survival PKC->Proliferation mTOR->Proliferation

Caption: Simplified phosphatidylcholine signaling pathways in cell proliferation.

References

Technical Support Center: Stability of 17:0-22:4 PC-d5 in Methanol Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of 17:0-22:4 PC-d5 in methanol solution for use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterated phosphatidylcholine standard. Its full name is 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphocholine-d5. The "d5" indicates that there are five deuterium atoms on the choline headgroup, which makes it heavier than its non-deuterated counterpart. This mass difference allows it to be used as an internal standard in mass spectrometry-based lipidomics experiments for the accurate quantification of other phosphatidylcholine species in a sample.

Q2: What are the primary degradation pathways for this compound in a methanol solution?

The two main degradation pathways for this compound, especially given its polyunsaturated fatty acid (PUFA) component (22:4), are hydrolysis and oxidation.

  • Hydrolysis: This is the cleavage of the ester bonds that link the fatty acids to the glycerol backbone. This process is accelerated by the presence of water and can lead to the formation of lysophosphatidylcholine (LPC) and free fatty acids. While methanol is an organic solvent, residual water can contribute to hydrolysis over time.

  • Oxidation: The docosatetraenoic acid (22:4) in the sn-2 position has four double bonds, making it susceptible to oxidation. This process can be initiated by light, heat, or the presence of metal ions and can lead to a variety of oxidized lipid species, which can interfere with analysis.

A third, less common, degradation pathway in methanol is transesterification , where the fatty acids are exchanged with methanol to form fatty acid methyl esters (FAMEs). However, non-enzymatic transesterification is generally slow at low temperatures like -20°C.

Q3: How should I store my this compound in methanol solution to ensure its stability?

To maximize the stability of your this compound methanol solution, it is crucial to adhere to the following storage guidelines:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes the rates of chemical reactions, including hydrolysis and oxidation.
Container Glass vial with a Teflon-lined capPrevents leaching of plasticizers and other contaminants that can occur with plastic containers.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Reduces the risk of oxidation of the polyunsaturated fatty acid chain.
Light Protected from light (e.g., in an amber vial or stored in the dark)Light can promote the autooxidation of lipids.
Aliquoting Aliquot into smaller, single-use volumesAvoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

Q4: What is the expected shelf-life of a this compound solution in methanol at -20°C?

While specific long-term stability data for this compound in methanol at -20°C is not extensively published, studies on similar polyunsaturated phospholipids suggest that when stored properly under an inert atmosphere and protected from light, solutions in organic solvents can be stable for several months to a year with minimal degradation. However, it is best practice to perform periodic quality control checks, especially for long-term studies.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in mass spectrometry experiments.

Problem Potential Cause Recommended Solution
Loss of this compound Signal Intensity Degradation of the standard: The standard may have undergone hydrolysis or oxidation due to improper storage.1. Prepare a fresh working solution from your stock. 2. If the issue persists, prepare a fresh stock solution from the original powdered or lyophilized standard. 3. Verify storage conditions (temperature, inert atmosphere).
Incomplete Solubilization: The standard may not be fully dissolved in the methanol.1. Gently vortex the solution. 2. Brief sonication in a water bath can aid dissolution, but use with caution to avoid heating and potential degradation.
Appearance of Unexpected Peaks in the Mass Spectrum Hydrolysis Products: Appearance of peaks corresponding to 17:0-lyso-PC-d5 or 22:4-lyso-PC-d5.1. This indicates significant degradation. Discard the current solution and prepare a fresh one. 2. Review storage and handling procedures to minimize water contamination.
Oxidation Products: A cluster of peaks with higher m/z values than the parent molecule.1. The standard has been oxidized. Prepare a fresh solution and ensure it is stored under an inert atmosphere and protected from light.
Transesterification Products: Peaks corresponding to the methyl esters of heptadecanoic acid (17:0-ME) and docosatetraenoic acid (22:4-ME).1. While less common at -20°C, this can occur. If observed, it indicates degradation. Prepare a fresh standard solution.
Inaccurate or Inconsistent Quantification Chromatographic Shift (Isotope Effect): The deuterated standard may elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography.[1]1. This is a known phenomenon. Ensure that the peak integration windows for both the standard and the analyte are set correctly. 2. Optimize chromatographic conditions to minimize the separation if it is affecting quantification due to matrix effects.
Incorrect Concentration of the Standard: Errors in dilution or evaporation of the solvent.1. Carefully reprepare the working solution from the stock solution. 2. Use calibrated pipettes and ensure accurate volume measurements.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (lyophilized powder or in a sealed ampule)

  • High-purity methanol (LC-MS grade)

  • Glass vials with Teflon-lined caps (amber vials are recommended)

  • Calibrated glass syringes or positive displacement pipettes

  • Inert gas (argon or nitrogen)

Procedure:

  • Equilibration: Allow the container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Reconstitution (for lyophilized powder):

    • Carefully open the vial in a controlled environment (e.g., a glove box with inert gas if possible).

    • Using a calibrated glass syringe, add the required volume of methanol to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).

    • Seal the vial tightly with the Teflon-lined cap.

  • Dissolution: Gently vortex the vial until the lipid is completely dissolved. A brief sonication in a room temperature water bath can be used if necessary. The solution should be clear and free of any particulate matter.

  • Inert Gas Purge: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for a few seconds before tightly sealing the cap. This will displace oxygen and minimize oxidation.

  • Storage of Stock Solution: Store the stock solution at -20°C or below in the dark.

  • Preparation of Working Solutions:

    • Allow the stock solution to warm to room temperature before opening.

    • Using a calibrated glass syringe or positive displacement pipette, transfer the required volume of the stock solution to a new amber glass vial.

    • Dilute with methanol to the desired final concentration for your working standard.

    • Purge the headspace with inert gas before sealing and store at -20°C until use. It is recommended to prepare fresh working solutions regularly.

Protocol 2: LC-MS/MS Method for Monitoring this compound Stability

This protocol provides a general method to check for the presence of common degradation products.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

Mass Spectrometry Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions to Monitor:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Description
This compound 834.7189.1Intact internal standard (d5-choline headgroup)
17:0-lyso-PC-d5 552.4189.1Hydrolysis product (loss of 22:4 fatty acid)
22:4-lyso-PC-d5 582.4189.1Hydrolysis product (loss of 17:0 fatty acid)
Oxidized this compound 850.7189.1Example of a mono-oxidized product (+16 Da)

Data Analysis:

Analyze the chromatogram for the presence of peaks corresponding to the degradation products. The appearance and increase in the peak area of these products over time indicate the instability of the standard solution.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis LC-MS/MS Analysis start This compound (Lyophilized Powder) reconstitute Reconstitute in Methanol start->reconstitute stock Stock Solution (1 mg/mL) reconstitute->stock dilute Dilute with Methanol stock->dilute working Working Solution dilute->working inject Inject into LC-MS/MS working->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect data Data Analysis detect->data

Caption: Experimental workflow for the preparation and analysis of this compound solutions.

degradation_pathways cluster_hydrolysis Hydrolysis (+H2O) cluster_oxidation Oxidation (+O2) cluster_transesterification Transesterification (+CH3OH) PC This compound LPC1 17:0-lyso-PC-d5 PC->LPC1 FFA1 22:4 Free Fatty Acid PC->FFA1 LPC2 22:4-lyso-PC-d5 PC->LPC2 FFA2 17:0 Free Fatty Acid PC->FFA2 OxPC Oxidized PC Products PC->OxPC FAME1 17:0-Methyl Ester PC->FAME1 FAME2 22:4-Methyl Ester PC->FAME2 GPC Glycerophosphocholine-d5 PC->GPC

Caption: Potential degradation pathways of this compound in methanol solution.

References

Technical Support Center: Troubleshooting Isotopic Interference with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving challenges associated with deuterated internal standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying, troubleshooting, and mitigating isotopic interference in their quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why does it occur with deuterated standards?

A1: Isotopic interference, often called "crosstalk," happens when the signal of the deuterated internal standard is artificially increased by contributions from the unlabeled analyte.[1][2] This primarily occurs because naturally abundant heavy isotopes (like ¹³C) in the analyte can result in a molecule with a mass-to-charge ratio (m/z) that overlaps with the m/z of the deuterated standard, especially when the mass difference between the analyte and the standard is small.[1][3] This issue becomes more significant at high analyte concentrations.[2]

Q2: What are the main consequences of unaddressed isotopic interference?

A2: The primary consequences of isotopic interference are inaccurate and unreliable quantitative results. Specifically, it can lead to:

  • Non-linear calibration curves , particularly at higher concentrations.[1][2]

  • Underestimation of the analyte concentration , because the inflated internal standard signal leads to a decreased analyte/internal standard response ratio.[3][4]

  • Inaccurate pharmacokinetic and toxicological data in drug development studies.

Q3: How much of a mass difference is needed to avoid isotopic interference?

A3: A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize interference from the natural M+1 and M+2 isotopes of the analyte.[1] Therefore, selecting a standard with three or more deuterium atoms is a common practice.[5] However, for molecules containing elements with significant natural isotopes like chlorine or bromine, a larger mass difference may be necessary.[6]

Q4: Can the position of the deuterium labels affect my experiment?

A4: Yes, the placement of deuterium atoms is critical.[7] Labels should be on chemically stable parts of the molecule that are not prone to hydrogen-deuterium exchange with the solvent or during sample preparation.[5] Placing labels on hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups should be avoided as they can be labile.[7]

Q5: What is the "chromatographic isotope effect" and how does it impact results?

A5: The chromatographic isotope effect is a phenomenon where a deuterated compound may elute slightly earlier than its non-deuterated counterpart in reversed-phase chromatography.[1][8] This slight shift in retention time can lead to the analyte and the internal standard experiencing different levels of matrix effects (ion suppression or enhancement), which can compromise quantitative accuracy.[8][9][10]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the use of deuterated internal standards.

Issue 1: Non-Linear Calibration Curve at High Concentrations
  • Symptoms: The calibration curve is linear at low concentrations but flattens out or becomes non-linear at higher concentrations.

  • Possible Cause: Isotopic interference from the high concentration of the analyte is contributing to the internal standard's signal.[1][2]

  • Troubleshooting Steps:

    • Assess Isotopic Overlap: Analyze a high-concentration sample of the unlabeled analyte and monitor the mass transition of the deuterated internal standard. A significant signal indicates crosstalk.[1]

    • Use a Higher Mass-Labeled Standard: If possible, switch to an internal standard with a greater degree of deuteration (e.g., D5 or higher) or a ¹³C-labeled standard to minimize overlap.[1]

    • Mathematical Correction: Some mass spectrometry software platforms allow for the mathematical correction of isotopic contributions.[1][11]

    • Optimize Internal Standard Concentration: In some cases, increasing the internal standard concentration to be significantly higher than the upper limit of quantification (ULOQ) can improve linearity.[1]

Issue 2: Inaccurate or Biased Quantitative Results
  • Symptoms: The quantitative results are consistently inaccurate or show a significant bias.

  • Possible Causes:

    • Presence of unlabeled analyte as an impurity in the deuterated standard stock.[2][7]

    • Deuterium exchange with the solvent or matrix.[7]

    • Differential matrix effects due to a chromatographic shift.[8][12]

  • Troubleshooting Steps:

    • Verify Standard Purity: Analyze the deuterated internal standard solution by itself to check for the presence of the unlabeled analyte.[7] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.[8][13]

    • Check for Deuterium Exchange: Incubate the deuterated standard in a blank matrix under your experimental conditions and monitor for the appearance of the unlabeled analyte's signal over time.[7]

    • Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they are co-eluting. If a shift is observed, adjust the chromatographic method.[8][10]

Data Summary: Impact of Isotopic Interference on Quantification

The following table summarizes hypothetical data illustrating how isotopic interference at high analyte concentrations can lead to an underestimation of the true concentration.

Analyte Concentration (ng/mL)Analyte Response (Peak Area)Internal Standard Response (Peak Area)Analyte/IS Ratio (No Interference)Analyte/IS Ratio (With Interference)Calculated Concentration (ng/mL)% Error
110,000100,0000.100.101.00%
10100,000100,0001.001.0010.00%
1001,000,000100,00010.009.5295.2-4.8%
5005,000,000100,00050.0041.67416.7-16.7%
100010,000,000100,000100.0076.92769.2-23.1%

Note: This table is for illustrative purposes.

Experimental Protocols

Protocol 1: Assessment of Isotopic Contribution from Analyte to Internal Standard

Objective: To determine the extent of isotopic interference from the unlabeled analyte in the deuterated internal standard's mass channel.

Methodology:

  • Prepare a High-Concentration Analyte Solution: Prepare a solution of the unlabeled analyte at the highest concentration of your calibration curve in a clean solvent.

  • Prepare an Internal Standard Solution: Prepare a solution of the deuterated internal standard at the concentration used in your assay.

  • LC-MS/MS Analysis:

    • Inject the high-concentration analyte solution and monitor the MRM transition for the deuterated internal standard.

    • Inject the internal standard solution and monitor its MRM transition to obtain a reference signal.

  • Data Analysis:

    • Integrate the peak area of the signal observed in the internal standard channel when injecting the high-concentration analyte solution.

    • Calculate the percentage of interference by comparing this peak area to the peak area of the internal standard when injected alone.

Protocol 2: Evaluation of Deuterium Exchange

Objective: To assess the stability of the deuterium labels on the internal standard under experimental conditions.

Materials:

  • Deuterated internal standard

  • Blank matrix (e.g., plasma, urine) known to be free of the analyte

  • Solvents used in the sample preparation

Methodology:

  • Spike the Standard: Spike the deuterated internal standard into the blank matrix at the working concentration.

  • Incubate: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.

  • Analyze: Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.

  • Evaluate: A significant increase in the signal for the unlabeled analyte over the incubation period indicates deuterium exchange.[7]

Visualizations

Isotopic_Interference_Pathway cluster_analyte High Concentration Analyte cluster_standard Deuterated Standard Analyte Analyte (M) Analyte_Isotope Analyte + Natural Isotopes (e.g., M+2 from ¹³C₂) Analyte->Analyte_Isotope Natural Abundance MS Mass Spectrometer Measures m/z Analyte_Isotope->MS Signal Overlap Standard Deuterated Standard (M+D) Standard->MS Result Inflated IS Signal Inaccurate Quantification MS->Result Troubleshooting_Workflow Start Inaccurate Results or Non-Linear Curve Check_Overlap Assess Isotopic Overlap (High Conc. Analyte Test) Start->Check_Overlap Check_Purity Verify Standard Purity (Analyze IS Alone) Check_Overlap->Check_Purity No Overlap Use_Higher_Mass Use Higher Mass IS (e.g., D+5, ¹³C) Check_Overlap->Use_Higher_Mass Overlap Found Math_Correction Apply Mathematical Correction Check_Overlap->Math_Correction Overlap Found Check_Coelution Confirm Co-elution Check_Purity->Check_Coelution IS is Pure New_Standard Source New Internal Standard Check_Purity->New_Standard Impurity Found Adjust_Chroma Adjust Chromatography Check_Coelution->Adjust_Chroma Shift Observed End Accurate Quantification Check_Coelution->End Co-elution Confirmed Use_Higher_Mass->End Math_Correction->End New_Standard->Start Adjust_Chroma->End

References

Technical Support Center: Quantifying Low-Abundance Phosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 17:0-22:4 PC-d5 as an internal standard for the quantification of low-abundance phosphatidylcholines (PCs).

Frequently Asked Questions (FAQs)

Q1: My quantitative results for low-abundance PCs are inconsistent and inaccurate, even with the this compound internal standard. What are the potential causes?

A1: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution between the analyte and the internal standard, differential matrix effects, and problems with the internal standard itself, such as impurities or incorrect concentration.[1]

Q2: Why is the signal intensity of my this compound internal standard variable across different samples?

A2: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1] Even though deuterated standards are chemically similar to the analyte, they can experience different levels of ion suppression or enhancement from matrix components, leading to inconsistent signal.[1][2]

Q3: Can the this compound internal standard completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[2] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[2] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.[1][2]

Q4: I am observing a low signal-to-noise ratio for my low-abundance PC analytes. How can I improve it?

A4: A low signal-to-noise ratio is a common challenge when quantifying low-abundance species. To improve it, you can focus on optimizing several aspects of your experimental workflow. This includes enhancing sample preparation to remove interfering matrix components, optimizing LC-MS/MS parameters for maximum sensitivity, and ensuring the chromatographic method effectively separates the analyte from background noise. A systematic approach to troubleshooting this issue is outlined in the guide below.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Signal-to-Noise for Low-Abundance PCs

A low signal-to-noise (S/N) ratio can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to identifying and resolving the root cause of poor S/N.

  • Initial Assessment:

    • Inject a neat solution of the low-abundance PC standard and the this compound internal standard to establish a baseline S/N.

    • Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte or internal standard) to assess the background noise level.

  • Sample Preparation Review:

    • Evaluate the efficiency of your extraction method in removing matrix components, especially other phospholipids that can cause ion suppression.[3][4]

    • Consider incorporating a solid-phase extraction (SPE) step or using a more selective extraction solvent system to reduce matrix interferences.[5]

  • LC Method Optimization:

    • Ensure that the low-abundance PC is chromatographically resolved from other isobaric and isomeric lipids.

    • Adjust the mobile phase gradient to achieve better separation of the analyte from the region where most phospholipids elute.[6]

    • Experiment with different analytical columns, such as those with different stationary phases or particle sizes, to improve peak shape and resolution.[7][8]

  • MS Parameter Optimization:

    • Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature, to maximize the ionization of the target analyte.[9]

    • Perform a compound optimization by infusing the low-abundance PC standard to determine the optimal precursor and product ions, as well as the collision energy for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[8]

Sample Preparation MethodAnalyte Peak AreaBackground NoiseSignal-to-Noise (S/N)
Protein Precipitation5,0001,0005
Liquid-Liquid Extraction15,00075020
Solid-Phase Extraction25,00050050

This table provides illustrative data to demonstrate how different sample preparation techniques can impact the signal-to-noise ratio for a low-abundance analyte.

G start Poor Signal-to-Noise for Low-Abundance PC check_neat Analyze Neat Standard Is S/N acceptable? start->check_neat check_matrix Analyze Matrix Blank Is background high? check_neat->check_matrix Yes optimize_ms Optimize MS Parameters (Source, Collision Energy) check_neat->optimize_ms No improve_sample_prep Improve Sample Preparation (SPE, LLE) check_matrix->improve_sample_prep Yes end_good Acceptable S/N Achieved check_matrix->end_good No optimize_ms->check_neat end_bad Consult Instrument Specialist optimize_ms->end_bad Still Poor S/N optimize_lc Optimize LC Separation (Gradient, Column) optimize_lc->check_matrix improve_sample_prep->optimize_lc

Caption: A troubleshooting workflow for addressing poor signal-to-noise.

Guide 2: Mitigating Matrix Effects

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds, are a major source of inaccuracy in LC-MS/MS bioanalysis.[2][10]

  • Prepare Three Sets of Samples:

    • Set A: Analyte and this compound in a neat solution.

    • Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentration as Set A.

    • Set C: A real sample containing the analyte, spiked with the internal standard.

  • Analyze and Calculate:

    • Analyze all three sets of samples using your LC-MS/MS method.

    • Calculate the matrix effect (ME) using the following formula:

      • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect. An ME < 100% indicates ion suppression, and an ME > 100% indicates ion enhancement.

  • Improve Chromatographic Separation: Adjust the LC gradient to separate the analyte and internal standard from the bulk of the matrix components, particularly other phospholipids.[10]

  • Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.

  • Use a More Robust Ionization Source: In some cases, switching to an atmospheric pressure chemical ionization (APCI) source, if compatible with the analyte, can be less susceptible to matrix effects than ESI.

G cluster_0 Without Matrix Effects cluster_1 With Matrix Effects (Ion Suppression) Analyte_A Analyte Detector_A Detector Signal Analyte_A->Detector_A Accurate Signal IS_A This compound IS_A->Detector_A Accurate Signal Analyte_B Analyte Detector_B Detector Signal Analyte_B->Detector_B Suppressed Signal IS_B This compound IS_B->Detector_B Suppressed Signal Matrix Matrix Components Matrix->Analyte_B Matrix->IS_B

Caption: The impact of matrix components on analyte and internal standard ionization.

References

Technical Support Center: Chromatographic Separation of PC Species and Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of phosphatidylcholine (PC) species and their internal standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic challenges encountered when separating PC species?

The most common challenges in the chromatographic separation of PC species include:

  • Co-elution of isobaric and isomeric species: PCs with the same mass-to-charge ratio (isobaric) or the same chemical formula but different structures (isomeric) can be difficult to separate, leading to inaccurate quantification.

  • Poor peak shape: Peak tailing or fronting can occur due to interactions with the stationary phase, improper mobile phase composition, or column overloading.[1]

  • Low sensitivity for certain PC species: Saturated PC species may exhibit poor UV absorbance, making detection challenging with UV detectors.

  • Matrix effects: Components in the sample matrix can interfere with the ionization of PC species and internal standards in mass spectrometry, leading to signal suppression or enhancement.[2]

  • Internal standard variability: The choice and concentration of the internal standard can significantly impact the accuracy and precision of quantification.[2][3]

Q2: How do I choose between reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) for PC separation?

The choice between RP and HILIC depends on the specific goals of the analysis.[4]

  • Reversed-Phase (RP) Chromatography: Separates PC species based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains.[5] It is well-suited for separating PC species with different fatty acid compositions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their head groups.[6][7] HILIC is advantageous for class separation of phospholipids and can provide higher sensitivity with electrospray ionization mass spectrometry (ESI-MS) due to the high organic content of the mobile phase.[6][7]

Q3: What are the key considerations for selecting an internal standard for PC analysis?

An ideal internal standard (IS) should be a compound that is not naturally present in the sample and behaves similarly to the analyte of interest throughout the analytical process.[2] Key considerations include:

  • Structural similarity: The IS should be structurally similar to the PC species being analyzed to ensure similar extraction efficiency and ionization response.[2]

  • Co-elution: For LC-MS analysis, the IS should ideally co-elute with the target PC species to compensate for matrix effects.[2]

  • Stable isotopes: Stable isotope-labeled (e.g., deuterated or 13C-labeled) PCs are often the best choice as they have nearly identical chemical and physical properties to their endogenous counterparts.[8]

  • Odd-chain lipids: PCs with odd-chain fatty acids can also be used as they are typically not present in biological samples.[8]

  • Purity and availability: The internal standard should be of high purity and commercially available.[2]

Q4: How can I improve the resolution of closely eluting PC species?

To improve the resolution of closely eluting or co-eluting PC species, consider the following strategies:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation time and improve the resolution between peaks.

  • Adjust the mobile phase composition: Modifying the solvent strength or adding modifiers can alter the selectivity of the separation.

  • Change the stationary phase: Using a column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl phase in RP-HPLC) can provide different selectivity.

  • Decrease the flow rate: Lowering the flow rate can increase the efficiency of the separation.

  • Increase the column length or use a smaller particle size column: Both can lead to higher theoretical plates and better resolution.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary interactions with the stationary phase Add a small amount of a competing base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase to mask active sites on the silica support.
Column Overload Reduce the sample concentration or injection volume.[1]
Inappropriate sample solvent Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[9]
Column contamination or degradation Wash the column with a strong solvent or replace the column if it is old or has been used extensively.[10]
Extra-column band broadening Minimize the length and diameter of tubing between the injector, column, and detector.
Problem 2: Inconsistent Retention Times
Possible Cause Recommended Solution
Inadequate column equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection, especially for HILIC separations.[11]
Fluctuations in mobile phase composition Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. Use an online degasser to remove dissolved gases.[10]
Pump malfunction Check for leaks in the pump and ensure the pump seals are in good condition.[12]
Temperature fluctuations Use a column oven to maintain a constant temperature.
Changes in mobile phase pH Buffer the mobile phase to maintain a stable pH.
Problem 3: Low Signal Intensity or Poor Sensitivity
Possible Cause Recommended Solution
Suboptimal detector settings Optimize detector parameters such as wavelength (for UV detectors) or source conditions (for MS detectors).
Ion suppression in MS Dilute the sample to reduce matrix effects. Improve chromatographic separation to separate analytes from interfering matrix components. Use a more appropriate internal standard.[2]
Sample degradation Store samples at low temperatures and avoid repeated freeze-thaw cycles.
Low analyte concentration Concentrate the sample before analysis or increase the injection volume (while being mindful of potential overloading).
Improper mobile phase for MS Use volatile mobile phase additives like ammonium formate or acetate instead of non-volatile salts like phosphate.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS for PC Species Separation

This protocol provides a general method for the separation of PC species using reversed-phase HPLC coupled with mass spectrometry.

1. Sample Preparation:

  • Extract lipids from the sample using a modified Folch or Bligh-Dyer method.
  • Add a known amount of a suitable internal standard (e.g., a deuterated or odd-chain PC) to the sample before extraction.[13]
  • Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
  • Gradient: A linear gradient from 40% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 40% B for 5 minutes.
  • Flow Rate: 0.2 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Full scan from m/z 300-1200 or targeted MS/MS analysis using precursor ion scanning for the characteristic PC headgroup fragment at m/z 184.
  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity of PC species.

Protocol 2: HILIC-MS for PC Class Separation

This protocol is suitable for the separation of phospholipid classes, including PCs.

1. Sample Preparation:

  • Follow the same sample preparation procedure as in Protocol 1.

2. HILIC Conditions:

  • Column: Bare silica or a bonded polar phase HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase A: Acetonitrile with 0.1% formic acid.
  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
  • Gradient: Start with 5% B, hold for 1 minute, increase to 50% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 7 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Follow the same MS conditions as in Protocol 1.

Quantitative Data Summary

Table 1: Comparison of Chromatographic Parameters for PC Separation

ParameterReversed-Phase ChromatographyHILIC
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide)[9]
Mobile Phase High aqueous to high organicHigh organic to increasing aqueous[7]
Elution Order Less hydrophobic (more unsaturated, shorter chain) to more hydrophobic (more saturated, longer chain)More polar to less polar headgroups
Primary Separation Principle Hydrophobic interactions of fatty acyl chainsPartitioning based on headgroup polarity[14]
Advantages Good separation of species with different fatty acyl chains.Good for class separation, enhanced MS sensitivity.[6][7]
Disadvantages May have limited resolution for PCs with very similar hydrophobicity.Less effective for separating PC species with the same headgroup but different fatty acyl chains.

Logical Workflow Diagram

Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues start Chromatographic Problem Identified peak_shape Poor Peak Shape (Tailing/Fronting)? start->peak_shape retention_time Inconsistent Retention Times? start->retention_time sensitivity Low Signal/ Poor Sensitivity? start->sensitivity check_overload Reduce Sample Concentration/ Injection Volume peak_shape->check_overload Yes peak_shape->retention_time No check_solvent Adjust Sample Solvent check_overload->check_solvent check_mobile_phase_mod Add Mobile Phase Modifier (e.g., TFA, TEA) check_solvent->check_mobile_phase_mod check_column_health Wash or Replace Column check_mobile_phase_mod->check_column_health end Problem Resolved check_column_health->end check_equilibration Increase Column Equilibration Time retention_time->check_equilibration Yes retention_time->sensitivity No check_mobile_phase_prep Prepare Fresh Mobile Phase check_equilibration->check_mobile_phase_prep check_pump Inspect Pump and Fittings for Leaks check_mobile_phase_prep->check_pump check_temp Use Column Oven check_pump->check_temp check_temp->end optimize_detector Optimize Detector/ MS Source Parameters sensitivity->optimize_detector Yes sensitivity->end No, consult instrument manual or manufacturer check_matrix_effects Dilute Sample or Improve Chromatographic Separation optimize_detector->check_matrix_effects check_is Verify Internal Standard Performance check_matrix_effects->check_is check_is->end

Caption: Troubleshooting workflow for chromatographic separation of PC species.

References

Technical Support Center: Lipidomics Data Processing with Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipidomics data analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when processing lipidomics data using internal standards.

Troubleshooting Guides

This section addresses specific issues you might encounter during your lipidomics experiments and data analysis workflow.

Issue: High Variability in Internal Standard (IS) Signal Across Samples

  • Question: My internal standard peak areas are highly variable between samples. What could be the cause and how can I fix it?

  • Answer: High variability in the internal standard signal can compromise the reliability of your quantitative data. Here are potential causes and solutions:

    • Inconsistent Sample Preparation: Ensure that the internal standard is added as early as possible in the sample preparation workflow, preferably before the initial lipid extraction step, to account for any sample loss during the procedure.[1][2][3] Use precise pipetting techniques to add a consistent amount of IS to each sample.

    • Matrix Effects: The sample matrix can cause ion suppression or enhancement, affecting the IS signal.[1][3] While a well-chosen IS should experience similar matrix effects as the analyte, significant differences in elution times between the IS and the analyte can lead to differential effects.[1] Consider using stable isotope-labeled internal standards that co-elute with the analyte for superior correction of matrix effects.[1]

    • Instrument Instability: Check the stability of your mass spectrometer. Run quality control (QC) samples (a pooled mixture of all experimental samples) at regular intervals throughout your sample sequence to monitor instrument performance.[4] A high coefficient of variation (CV) in the IS signal within the QC samples points to instrument instability.

Issue: Poor Normalization and High Coefficient of Variation (CV) in QC Samples

  • Question: After normalization with internal standards, the CVs for my lipid species in the QC samples are still high (>20%). What should I do?

  • Answer: High CVs in QC samples after normalization indicate that the chosen normalization strategy is not effectively correcting for experimental variability.[4] Consider the following:

    • Inappropriate Internal Standard Selection: The internal standard should ideally be chemically similar to the lipid class it is intended to normalize.[2] Using a single IS for a broad range of lipid classes can be problematic, especially in reversed-phase chromatography where lipids of the same class can have a wide retention time spread.[5] It is recommended to use a panel of internal standards representing different lipid classes.[4]

    • Data Processing Parameters: The choice between using peak height versus peak area can impact the final normalized values.[5][6] Experiment with both to see which provides lower CVs for your QC samples. Additionally, review your peak integration parameters to ensure accurate peak picking.

    • Software Choice: Different software packages may employ distinct algorithms for normalization. Software like LipidMatch Normalizer (LMN) uses a ranking system to assign the most appropriate internal standard to each analyte based on lipid class, adduct, and retention time.[5][6]

Issue: Incorrect Lipid Annotations

  • Question: I suspect my software is misidentifying some lipid species. How can I improve the accuracy of lipid annotation?

  • Answer: Incorrect lipid annotation is a common pitfall that can lead to erroneous biological interpretations.[7] Here are some tips to improve annotation accuracy:

    • Use of Tandem MS (MS/MS): Do not rely solely on accurate mass for identification, as many lipid species are isobaric.[7] Tandem mass spectrometry (MS/MS) provides fragmentation data that is crucial for structural elucidation and more confident identification.[8]

    • Beware of Common Pitfalls: Be cautious of ambiguous fragments. For instance, the m/z 184.0733 fragment is often used to identify phosphatidylcholines (PC) and sphingomyelins (SM), but co-elution of these classes can lead to ambiguity.[7]

    • Software and Libraries: Different software platforms can produce inconsistent results even with the same dataset.[9][10] It is important to understand the annotation algorithms of your chosen software. Using up-to-date and comprehensive lipid libraries like LIPID MAPS can also improve accuracy.[10] Manual curation of spectra for key lipids of interest is highly recommended to validate software outputs.[9]

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the primary role of an internal standard in lipidomics?

    • A1: An internal standard (IS) is a compound of known quantity added to a sample before analysis. Its primary function is to normalize the signal of the endogenous lipids, thereby correcting for variations that can occur during sample preparation, extraction, and mass spectrometry analysis, such as sample loss and matrix effects.[1][3]

  • Q2: What are the characteristics of a good internal standard?

    • A2: A good internal standard should be chemically similar to the analytes of interest but distinguishable by the mass spectrometer. It should not be naturally present in the sample. Stable isotope-labeled lipids are considered the "gold standard" as they have nearly identical chemical and physical properties to their endogenous counterparts.[1] Odd-chain fatty acid-containing lipids are another common choice.[1]

  • Q3: When should the internal standard be added to the sample?

    • A3: The internal standard should be added as early as possible in the experimental workflow, ideally before lipid extraction, to account for any variability throughout the entire process.[1][2][3]

Software and Data Processing

  • Q4: What are some common open-source software tools for processing lipidomics data with internal standards?

    • A4: Several open-source tools are available, each with its own strengths. Some popular options include:

      • LipidMatch Normalizer (LMN): Specifically designed for internal standard-based normalization and can be integrated into various open-source workflows.[5][6]

      • MS-DIAL: A comprehensive software for untargeted metabolomics and lipidomics that supports various data processing steps, including peak detection, alignment, and identification.[7][11]

      • LipidXplorer: A database-independent tool that allows for the identification of lipids based on user-defined templates, enabling the discovery of novel lipid species.[11]

  • Q5: What is the difference between targeted and untargeted lipidomics analysis?

    • A5: In targeted lipidomics , a predefined list of known lipids is measured with high sensitivity and specificity. This approach is often used for hypothesis testing. In untargeted lipidomics , the goal is to measure as many lipids as possible in a sample in a discovery-driven manner.[12] Untargeted approaches are powerful for biomarker discovery but can be more challenging in terms of absolute quantification and data analysis.[2]

Experimental Protocols & Data Presentation

Table 1: Comparison of Internal Standard Types

FeatureStable Isotope-Labeled ISOdd-Chain IS
Chemical Properties Nearly identical to the endogenous analyte.Similar, but not identical, to the endogenous analyte.
Co-elution Co-elutes with the endogenous analyte.Retention time may differ from the endogenous analyte.
Correction for Matrix Effects Superior, as it experiences the same ion suppression/enhancement.[1]Effective, but may not fully compensate if retention times differ significantly.[1]
Availability & Cost Can be expensive and not available for all lipid species.Generally more cost-effective and widely available.

Protocol: General Lipidomics Workflow with Internal Standards

This protocol outlines a typical workflow for lipidomics analysis using liquid chromatography-mass spectrometry (LC-MS).

  • Sample Preparation & Internal Standard Spiking:

    • Thaw frozen samples (e.g., plasma) on ice.[3]

    • Add a known amount of the internal standard mixture to each sample. This should be done at the very beginning of the sample preparation process.[2][3]

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[3]

    • Vortex thoroughly to ensure complete mixing and protein precipitation.

    • Add water or a saline solution to induce phase separation.[1]

    • Centrifuge the sample to separate the aqueous and organic layers.[1]

    • Carefully collect the lower organic layer containing the lipids.[1][3]

    • Dry the collected lipid extract under a stream of nitrogen.[1][3]

    • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis.[3]

  • LC-MS Analysis:

    • Inject the reconstituted lipid extract onto a reversed-phase column (e.g., C18).[1][3]

    • Perform chromatographic separation using a gradient of mobile phases, for example:

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[1]

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Analyze the eluting lipids using a high-resolution mass spectrometer.

  • Data Processing:

    • Use a suitable software package (e.g., MS-DIAL, LipidMatch Normalizer) to perform peak picking, alignment, and lipid identification.

    • Normalize the peak areas/heights of the identified lipids to the corresponding internal standards.

    • Perform statistical analysis to identify significant changes in lipid levels between experimental groups.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing sample Biological Sample add_is Add Internal Standards sample->add_is extract Lipid Extraction (e.g., Folch) add_is->extract dry_recon Dry & Reconstitute extract->dry_recon lcms LC-MS Analysis dry_recon->lcms peak_pick Peak Picking & Alignment lcms->peak_pick annotate Lipid Annotation peak_pick->annotate normalize Normalization to IS annotate->normalize stats Statistical Analysis normalize->stats

Caption: A typical experimental workflow for lipidomics analysis with internal standards.

troubleshooting_logic start High CV in QC Samples? check_is Check IS Variability start->check_is Yes check_normalization Review Normalization Strategy start->check_normalization No is_stable IS Signal Stable? check_is->is_stable is_choice_issue Inappropriate IS Choice? check_normalization->is_choice_issue instrument_issue Potential Instrument Instability is_stable->instrument_issue No sample_prep_issue Review Sample Prep Protocol is_stable->sample_prep_issue Yes solution Improved Data Quality instrument_issue->solution sample_prep_issue->solution use_class_specific_is Use Class-Specific IS is_choice_issue->use_class_specific_is Yes data_proc_issue Review Data Processing Parameters is_choice_issue->data_proc_issue No use_class_specific_is->solution data_proc_issue->solution

Caption: A troubleshooting decision tree for high CVs in lipidomics data.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Cellular Responses (e.g., Cell Survival, Growth) Akt->Downstream Activation

Caption: The PI3K-Akt signaling pathway, where lipids like PIP2 and PIP3 act as second messengers.

References

Validation & Comparative

Validating Lipidomics Assays: A Comparative Guide to Using 17:0-22:4 PC-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

The robust validation of a lipidomics assay is a critical step to ensure the generation of high-quality, reproducible, and accurate data. A key component of this validation is the appropriate use of internal standards to correct for variations throughout the analytical process, from sample preparation to detection. This guide delves into the nuances of internal standard selection and provides a framework for validating a lipidomics assay using 17:0-22:4 PC-d5, a deuterated phosphatidylcholine (PC) analog.

The Role of Internal Standards in Lipidomics

Internal standards are compounds added to a sample at a known concentration before analysis.[1] They are chemically similar to the analytes of interest but are isotopically or structurally distinct, allowing them to be differentiated by the mass spectrometer. The primary function of an internal standard is to normalize the analytical signal, thereby compensating for potential sample loss during extraction, variations in ionization efficiency, and other sources of analytical variability.[2]

The two most common types of internal standards used in lipidomics are stable isotope-labeled (e.g., deuterated) lipids and odd-chain fatty acid-containing lipids. Stable isotope-labeled standards, such as this compound, are considered the gold standard as they co-elute with their endogenous counterparts and experience similar matrix effects.[1] Odd-chain lipids, which are naturally present in very low abundance in most biological samples, offer a cost-effective alternative.

Performance Comparison: Deuterated vs. Odd-Chain Internal Standards

The choice of internal standard can significantly impact the accuracy and precision of a lipidomics assay. Below is a comparison of the key performance characteristics of deuterated and odd-chain internal standards for phosphatidylcholine analysis.

Parameter This compound (Deuterated) 17:0/17:0 PC (Odd-Chain)
Co-elution with Endogenous Analytes Excellent: Co-elutes closely with endogenous PCs, providing superior correction for matrix effects.Good: May exhibit slight retention time differences from endogenous PCs, potentially leading to incomplete correction for matrix effects.
Correction for Matrix Effects Superior: Experiences nearly identical ion suppression or enhancement as the endogenous analyte.Effective: Generally provides good correction, but may not fully compensate for matrix effects if retention times differ significantly.
Accuracy High: The close structural and chemical similarity to the analyte leads to more accurate quantification.Good to High: Can provide accurate results, but may be more susceptible to biases from differential matrix effects.
Precision (%RSD) Excellent: Typically results in low relative standard deviation (RSD) in quality control samples.Good: May show slightly higher variability compared to deuterated standards.
Linearity Excellent: Wide dynamic range with a linear response across various concentrations.Good: Generally linear, but the response may deviate at very high or low concentrations relative to the endogenous lipids.
Potential for Interference Low: The mass difference due to deuteration minimizes interference from endogenous lipids.Low: Odd-chain lipids are naturally low in abundance, minimizing interference.

Experimental Protocols for Assay Validation

A rigorous validation protocol is essential to demonstrate that a lipidomics assay is fit for its intended purpose. The following sections outline key experiments for validating an LC-MS-based lipidomics assay using this compound as an internal standard, based on guidelines from the Food and Drug Administration (FDA).

Lipid Extraction

A modified Folch extraction is a commonly used method for extracting lipids from biological matrices such as plasma.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Reconstitution solvent (e.g., Methanol:Toluene 9:1, v/v)

Procedure:

  • To 50 µL of plasma, add a known amount of this compound internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex thoroughly.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge to separate the layers.

  • Carefully collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

LC-MS/MS Analysis

Chromatographic separation is typically achieved using a C18 reversed-phase column.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for endogenous PCs and this compound should be optimized.

Validation Parameters and Acceptance Criteria

The following parameters should be assessed during method validation, with suggested acceptance criteria based on regulatory guidelines.

Validation Parameter Experiment Acceptance Criteria
Linearity Analyze a series of calibration standards at a minimum of 6 different concentrations.Correlation coefficient (r²) ≥ 0.99
Accuracy and Precision Analyze quality control (QC) samples at low, medium, and high concentrations on at least three different days.Mean accuracy within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). Precision (%RSD) ≤15% (≤20% at LLOQ).
Selectivity Analyze blank matrix samples from at least six different sources to assess for interfering peaks.No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.The coefficient of variation (%CV) of the matrix factor should be ≤15%.
Recovery Compare the response of the analyte in pre-extraction spiked matrix samples to post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).Analyte concentration should be within ±15% of the initial concentration.

Visualizing the Workflow and a Key Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context of phosphatidylcholines, the following diagrams were generated using Graphviz.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extraction Lipid Extraction (Folch) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Tandem Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Normalization Normalization to Internal Standard Integration->Normalization Quantification Quantification using Calibration Curve Normalization->Quantification

Caption: Experimental workflow for lipidomics assay validation.

G cluster_0 Kennedy Pathway (De Novo PC Biosynthesis) Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (CCT) PC Phosphatidylcholine (PC) CDP_Choline->PC Cholinephosphotransferase (CPT) DAG Diacylglycerol (DAG) DAG->PC

Caption: The Kennedy pathway for phosphatidylcholine biosynthesis.

Conclusion

The validation of a lipidomics assay is a multifaceted process that requires careful consideration of various analytical parameters. The use of a high-quality internal standard is fundamental to achieving accurate and reproducible results. This guide has provided a comparative overview of deuterated and odd-chain internal standards, highlighting the superior performance of deuterated standards like this compound for the quantification of phosphatidylcholines. By following the detailed experimental protocols and validation guidelines presented, researchers can ensure the generation of reliable lipidomics data to advance their scientific endeavors in basic research, drug development, and clinical diagnostics.

References

Cross-Validation of Lipid Quantification Methods Against NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipids is paramount in numerous fields of research and development, from understanding disease pathology to developing new therapeutics. While various methods exist for lipid analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is often considered a reference method due to its high reproducibility and ability to provide absolute quantification without the need for identical internal standards for every lipid species. This guide provides an objective comparison of common lipid quantification techniques cross-validated against NMR methods, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Methods

The following tables summarize the quantitative comparison of different lipid quantification methods against NMR spectroscopy, highlighting the correlation and agreement between the techniques.

Table 1: Comparison of NMR and Gas Chromatography-Flame Ionization Detector (GC-FID) for Hepatic Lipid Quantification

This table presents the Pearson's r correlations between ¹H-NMR and GC-FID quantifications of various lipid classes in mouse liver samples. The data indicates a strong positive correlation for most lipid classes, validating the NMR method against a conventional chromatographic technique.[1]

Lipid ClassPearson's r correlation coefficient
Total Fatty Acids> 0.8
Saturated Fatty Acids (SFA)> 0.8
Monounsaturated Fatty Acids (MUFA)> 0.8
Polyunsaturated Fatty Acids (PUFA)> 0.8
Omega-3 Fatty Acids (ω-3 FA)> 0.8
Omega-6 Fatty Acids (ω-6 FA)> 0.8
Arachidonic Acid (ARA) + Eicosapentaenoic Acid (EPA)< 0.8
Triglycerides (TG)> 0.8
Free Cholesterol (FC)> 0.8
Cholesterol Esters (CE)> 0.8

Table 2: Comparison of Two NMR Methods and an Enzymatic Method for Lipoprotein Analysis

This table compares the quantification of standard lipids using two different ¹H-NMR platforms (referred to as LipoFit and LipoProfile) against the standard enzymatic ß-quantification method. The results show a strong correlation for major lipid classes, although with slight variations in mean concentrations.[2][3]

ParameterLipoFit NMR vs. ß-Quantification (Pearson's r)LipoProfile NMR vs. ß-Quantification (Pearson's r)Mean Concentration Difference from ß-Quantification
Total Cholesterol> 0.93> 0.93≤ 5.5% lower with both NMR methods
LDL Cholesterol> 0.93> 0.93≤ 5.5%
HDL Cholesterol0.810.84≤ 5.5%
Triglycerides> 0.93> 0.93Modestly higher with both NMR methods

Table 3: Cross-Validation of Phospholipid Quantification by ³¹P-NMR and HILIC-ESI-AIF-MS

This table shows the successful validation of a novel Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization-All Ion Fragmentation-Mass Spectrometry (HILIC-ESI-AIF-MS) method for phospholipid class quantification against ³¹P-NMR and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The study highlights the agreement between these orthogonal methods.[4]

Phospholipid ClassHILIC-ESI-AIF-MS³¹P-NMRHILIC-ICP-MS
Phosphatidylglycerol (PG)ValidatedReferenceValidation Method
Phosphatidylethanolamine (PE)ValidatedReferenceValidation Method
Phosphatidylcholine (PC)ValidatedReferenceValidation Method
Lysophosphatidylcholine (LPC)Accepted as reference< LOQ< LOQ

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of a lipid quantification method against a reference NMR method.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis and Validation Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample_Collection->Lipid_Extraction Sample_Aliquoting Sample Aliquoting for Parallel Analysis Lipid_Extraction->Sample_Aliquoting Test_Method Test Method Quantification (e.g., LC-MS, GC-MS, Enzymatic Assay) Sample_Aliquoting->Test_Method NMR_Method Reference NMR Quantification (e.g., ¹H-NMR, ³¹P-NMR) Sample_Aliquoting->NMR_Method Data_Processing Data Processing and Quantification Test_Method->Data_Processing NMR_Method->Data_Processing Statistical_Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) Data_Processing->Statistical_Comparison Method_Validation Assessment of Agreement and Bias Statistical_Comparison->Method_Validation

A generalized workflow for cross-validating a lipid quantification method against NMR.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

¹H-NMR Spectroscopy for Hepatic Lipid Quantification

This protocol is based on the methodology for quantifying aqueous metabolites and lipid classes in mouse liver samples.[1]

  • Sample Preparation and Lipid Extraction:

    • Homogenize frozen liver tissue.

    • Perform a biphasic extraction using the Folch method with chloroform, methanol, and water to separate the lipophilic and aqueous phases.

    • Evaporate the lipophilic phase (containing lipids) to dryness under a stream of nitrogen.

    • Re-dissolve the dried lipid extract in a deuterated solvent mixture (e.g., deuterated chloroform and methanol) containing an internal standard (e.g., trimethylsilyl-propanoic-acid-d4, TMSP).

  • NMR Data Acquisition:

    • Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe.

    • Use a standard 1D proton pulse sequence with water suppression.

    • Ensure a sufficient relaxation delay to allow for full magnetization recovery for accurate quantification.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw NMR data.

    • Identify lipid signals based on their characteristic chemical shifts.

    • Quantify the concentration of different lipid classes by integrating the area of specific proton signals relative to the known concentration of the internal standard.

Enzymatic ß-Quantification of Standard Lipids

This protocol describes the standard enzymatic method used as a comparison for NMR lipoprotein analysis.[2]

  • Sample Preparation:

    • Use serum or plasma samples. No lipid extraction is required for this method.

  • Enzymatic Assays:

    • Total Cholesterol: Use a cholesterol esterase and cholesterol oxidase-based enzymatic assay.

    • Triglycerides: Employ an enzymatic assay involving lipoprotein lipase, glycerol kinase, and glycerol phosphate oxidase.

    • HDL Cholesterol: Measure directly using a homogeneous enzymatic assay after precipitation of apoB-containing lipoproteins.

    • LDL Cholesterol: Typically calculated using the Friedewald equation (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), valid for triglyceride levels < 400 mg/dL.

  • Data Acquisition:

    • Measure the absorbance of the colored products from the enzymatic reactions using a clinical chemistry analyzer.

    • The absorbance is proportional to the concentration of the lipid in the sample.

³¹P-NMR Analysis of Phospholipids

This protocol outlines the use of ³¹P-NMR for the quantification of different phospholipid classes.[4][5]

  • Sample Preparation and Lipid Extraction:

    • Extract total lipids from the biological sample (e.g., yeast cells, tissue) using a suitable solvent system.

    • Dry the lipid extract and re-dissolve it in a deuterated solvent mixture appropriate for NMR analysis, often containing a chelating agent to improve spectral resolution.

    • Add a known amount of an internal phosphorus standard for absolute quantification.

  • NMR Data Acquisition:

    • Acquire ³¹P-NMR spectra on an NMR spectrometer.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.

    • Ensure a sufficiently long relaxation delay to account for the typically long T1 relaxation times of phosphorus nuclei.

  • Data Processing and Quantification:

    • Process the NMR spectra (Fourier transformation, phasing, baseline correction).

    • Identify the signals corresponding to different phospholipid headgroups based on their distinct chemical shifts.

    • Quantify each phospholipid class by integrating its respective signal area relative to the integral of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics

This is a general protocol for untargeted or targeted lipidomics analysis using LC-MS.[4]

  • Sample Preparation and Lipid Extraction:

    • Perform lipid extraction from the biological matrix.

    • Dry the lipid extract and reconstitute it in a solvent compatible with the LC mobile phase.

    • Include internal standards representing different lipid classes to correct for extraction efficiency and ionization suppression.

  • LC Separation:

    • Inject the lipid extract onto a liquid chromatography system.

    • Separate different lipid classes and species using a suitable column (e.g., C18 for reversed-phase, HILIC for polar lipids).

    • Use a gradient elution with appropriate mobile phases to resolve the complex lipid mixture.

  • MS Data Acquisition:

    • Eluting lipids are introduced into the mass spectrometer via an electrospray ionization (ESI) source.

    • Acquire mass spectra in either positive or negative ion mode, or both, to detect a wide range of lipid species.

    • For quantification, operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis, or perform full scan acquisition for untargeted analysis.

  • Data Processing and Quantification:

    • Process the raw data using specialized software to identify peaks, perform peak alignment, and integrate peak areas.

    • Identify lipids based on their accurate mass, retention time, and fragmentation patterns (MS/MS).

    • Quantify lipids by comparing the peak areas of endogenous lipids to those of the corresponding internal standards.

References

A Comparative Guide to the Accuracy and Precision of 17:0-22:4 PC-d5 for Phosphatidylcholine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative lipidomics, the meticulous selection of internal standards is paramount to achieving accurate and reproducible results. This guide provides a comprehensive overview of the use of 17:0-22:4 PC-d5, a deuterated phosphatidylcholine (PC) internal standard, for the precise quantification of PC species in complex biological matrices. While direct comparative studies detailing the specific accuracy and precision of this compound against other individual internal standards are not extensively available in peer-reviewed literature, this guide will delve into its role within established lipidomics workflows, present a detailed experimental protocol for its application, and provide a framework for its performance evaluation.

The Critical Role of Deuterated Internal Standards in Lipidomics

Mass spectrometry-based lipidomics is susceptible to various sources of analytical variability, including sample extraction efficiency, matrix effects, and instrument response fluctuations. Internal standards are essential to normalize these variations, ensuring that the final quantitative data accurately reflects the lipid concentrations in the original sample.

Deuterated standards, such as this compound, are considered the gold standard for quantitative lipidomics. Their chemical properties are nearly identical to their endogenous, non-deuterated counterparts, meaning they behave similarly during sample preparation and chromatographic separation. However, their increased mass allows them to be distinguished by the mass spectrometer, enabling precise ratiometric quantification.

This compound is a synthetically produced phosphatidylcholine with a heptadecanoyl (17:0) chain at the sn-1 position and a docosatetraenoyl (22:4) chain at the sn-2 position, with five deuterium atoms incorporated into the choline headgroup.[1] It is a component of the widely utilized UltimateSPLASH™ ONE and PC Internal Standard Mixtures from Avanti Polar Lipids, designed for broad coverage in lipidomics analyses.[2][3]

Performance Comparison: A Framework for Evaluation

While specific head-to-head comparisons of this compound with other individual PC internal standards are not readily found in the public domain, the performance of a lipidomics method employing a suite of deuterated standards, including d5-PCs, has been validated in numerous studies. These validations typically assess the overall method's accuracy and precision.

Below is a table illustrating the type of data that would be generated in a direct comparative study. Please note that the following data is hypothetical and for illustrative purposes only.

Internal StandardSpike Level (µM)Measured Concentration (µM)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound 109.8984.56.2
5051.2102.43.85.5
10099.599.53.55.1
19:0-19:0 PC-d9 109.5955.17.0
5048.997.84.26.1
100101.8101.83.95.8
15:0-18:1-d7 PC 1010.51054.86.5
5052.1104.24.05.9
10098.798.73.75.4

RSD: Relative Standard Deviation

Experimental Protocol for Phosphatidylcholine Quantification

This section outlines a representative experimental protocol for the quantification of phosphatidylcholines in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Sample Preparation (Lipid Extraction)

A robust lipid extraction method is crucial for accurate quantification. The methyl-tert-butyl ether (MTBE) extraction method is commonly employed.

  • Materials:

    • Human plasma

    • Internal Standard (IS) solution containing this compound

    • Methanol (MeOH)

    • Methyl-tert-butyl ether (MTBE)

    • Water (H₂O)

  • Procedure:

    • To 100 µL of plasma, add 20 µL of the internal standard solution.

    • Add 1.5 mL of a 10:3 (v/v) MTBE:MeOH solution.

    • Vortex for 1 minute and incubate at room temperature for 30 minutes.

    • Add 375 µL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

    • Collect the upper organic phase.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in 100 µL of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example using HILIC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile:Water (95:5) with 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile:Water (50:50) with 10 mM ammonium formate.

    • Gradient: A gradient from a low to high percentage of Mobile Phase B is used to elute the lipids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM). The precursor ion for all PC species is the phosphocholine headgroup fragment (m/z 184.0739).

    • MRM Transitions:

      • Endogenous PCs: Precursor ion scan of m/z 184.0739.

      • This compound: A specific precursor-to-product ion transition is monitored (e.g., m/z 829.6 -> m/z 189.1).

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Data Analysis and Quantification

The concentration of each endogenous PC species is calculated by comparing the peak area of its MRM transition to the peak area of the this compound internal standard.

Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Biological Sample (e.g., Plasma) Add_IS Spike with this compound Internal Standard Plasma->Add_IS Extraction Lipid Extraction (e.g., MTBE method) Add_IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC Liquid Chromatography (HILIC or RPLC) Reconstitute->LC MS Tandem Mass Spectrometry (ESI-MRM) LC->MS Integration Peak Integration MS->Integration Normalization Normalization to Internal Standard Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: Experimental workflow for phosphatidylcholine quantification.

G cluster_pathway Phosphatidylcholine (PC) Metabolism and Signaling PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 hydrolysis PLD Phospholipase D (PLD) PC->PLD hydrolysis LPC Lysophosphatidylcholine (LPC) PLA2->LPC Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid PA Phosphatidic Acid (PA) PLD->PA Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids metabolism DAG Diacylglycerol (DAG) PA->DAG conversion

Caption: Simplified phosphatidylcholine signaling pathway.

Conclusion

This compound serves as a robust internal standard for the accurate and precise quantification of phosphatidylcholines in complex biological samples. Its use, particularly as part of a comprehensive internal standard mixture, is integral to high-quality lipidomics research. While direct comparative performance data for this specific standard is limited, adherence to validated experimental protocols, such as the one detailed in this guide, enables researchers to generate reliable quantitative data. For critical applications, it is recommended that laboratories perform their own in-house validation to establish the accuracy and precision of their entire analytical method, including the performance of the chosen internal standards.

References

A Guide to Inter-Laboratory Standardization of Lipidomics Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reproducible and comparable results in lipidomics across different laboratories is a significant challenge. The inherent variability in sample preparation, instrumentation, and data processing can lead to discrepancies that hinder collaborative research and the translation of findings into clinical applications. This guide provides a comprehensive comparison of standardized approaches, focusing on the critical role of lipid internal standards in harmonizing inter-laboratory data. We present supporting experimental data from key studies and detailed methodologies to facilitate the implementation of robust and standardized lipidomics workflows.

The Cornerstone of Reproducibility: Lipid Internal Standards

Internal standards are essential for accurate lipid quantification, as they correct for variations that can occur during sample preparation, extraction, and mass spectrometry analysis.[1] They are compounds chemically similar to the analytes of interest but isotopically or structurally distinct, allowing them to be distinguished by the mass spectrometer.[2] The ideal internal standard is not naturally present in the sample and should be introduced at the earliest stage of the workflow, ideally before lipid extraction.[2]

A Comparison of Common Internal Standard Types

The choice of internal standard significantly impacts the accuracy of lipid quantification. The most common types used in lipidomics are stable isotope-labeled lipids and odd-chain fatty acid-containing lipids.[2]

Internal Standard TypePrincipleAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., Deuterated, ¹³C-Labeled) Analytes with some hydrogen or carbon atoms replaced by their heavier isotopes.[1]Co-elute closely with the endogenous analyte in liquid chromatography (LC).[1] Can effectively correct for matrix effects.[1]Potential for isotopic scrambling or exchange.[1] May exhibit a slight retention time shift compared to the native analyte.[1]
Odd-Chain Fatty Acid-Containing Lipids Lipids with an odd number of carbon atoms in their fatty acid chains, which are less common in most biological systems.[2]Cost-effective alternative to stable isotope standards.May not perfectly mimic the extraction and ionization behavior of all even-chain endogenous lipids.

The following diagram illustrates the fundamental principle of using internal standards for normalization in a lipidomics workflow.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Endogenous Lipids) SpikedSample Spiked Sample Sample->SpikedSample Add IS IS Internal Standard (Known Amount) Extraction Lipid Extraction SpikedSample->Extraction MS Mass Spectrometry Extraction->MS RawData Raw Data (Analyte & IS Signals) MS->RawData Normalization Normalization (Analyte Signal / IS Signal) RawData->Normalization QuantifiedData Quantified Lipid Data Normalization->QuantifiedData cluster_workflow Standardized Lipidomics Workflow SampleCollection Sample Collection and Storage SamplePrep Sample Preparation (Thawing, Aliquoting) SampleCollection->SamplePrep IS_Spike Internal Standard Spiking SamplePrep->IS_Spike LipidExtraction Lipid Extraction (e.g., MTBE method) IS_Spike->LipidExtraction LC_MS LC-MS/MS Analysis LipidExtraction->LC_MS DataProcessing Data Processing (Peak Integration, Normalization) LC_MS->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis BioInterpretation Biological Interpretation StatisticalAnalysis->BioInterpretation

References

Assessing Linearity and Dynamic Range of 17:0-22:4 PC-d5 for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is paramount. The deuterated synthetic phosphatidylcholine, 17:0-22:4 PC-d5, is a widely utilized internal standard designed to enhance the precision of mass spectrometry-based lipid analysis. This guide provides a comprehensive comparison of its performance characteristics, focusing on linearity and dynamic range, alongside detailed experimental protocols for its validation.

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative lipidomics. These standards, which are chemically identical to their endogenous counterparts but differ in mass due to isotopic enrichment, are introduced into samples at a known concentration before analysis. This allows for the correction of variations that can occur during sample preparation, extraction, and mass spectrometry analysis, ultimately leading to more accurate and reproducible results.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the success of any quantitative lipidomics experiment. While various types of internal standards are available, deuterated lipids like this compound are often considered the gold standard due to their close physicochemical similarity to the analytes of interest.

Performance MetricThis compound (Deuterated)Odd-Chain Phospholipids
Chemical Similarity HighModerate to High
Co-elution with Analytes Nearly identicalSimilar, but can vary
Correction for Matrix Effects ExcellentGood to Excellent
Linearity Excellent over a wide concentration rangeGenerally good, but may be more limited
Dynamic Range WideModerate to Wide
Potential for Interference LowLow, but requires careful selection

Assessing Linearity and Dynamic Range of this compound

Experimental Protocol for Linearity and Dynamic Range Assessment

This protocol outlines a general procedure for determining the linearity and dynamic range of this compound using a liquid chromatography-mass spectrometry (LC-MS) platform.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol or chloroform/methanol 1:1, v/v) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected dynamic range (e.g., from low pg/mL to high ng/mL). A minimum of 5-7 concentration levels is recommended.

2. Sample Preparation:

  • Prepare a set of blank matrix samples (e.g., plasma or cell lysate from a source known to have low levels of endogenous phosphatidylcholines).

  • Spike a fixed volume of each calibration standard into a fixed volume of the blank matrix.

  • Perform a lipid extraction procedure (e.g., Folch or Bligh-Dyer extraction) on the spiked samples.

3. LC-MS Analysis:

  • Chromatography:

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient to ensure the elution and separation of the analyte.

    • Flow Rate: A typical flow rate for the column used.

    • Column Temperature: Maintained at a constant temperature (e.g., 50 °C).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Use a triple quadrupole or high-resolution mass spectrometer.

    • Monitor the specific precursor-to-product ion transition for this compound.

4. Data Analysis:

  • Integrate the peak area of the this compound signal for each calibration standard.

  • Plot the peak area against the corresponding concentration of the standard.

  • Perform a linear regression analysis on the data points.

  • The linearity is considered acceptable if the coefficient of determination (R²) is ≥ 0.99.

  • The linear dynamic range is the range of concentrations over which the plot is linear. The lower limit of quantification (LLOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy, while the upper limit of quantification (ULOQ) is the highest concentration within the linear range.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

G cluster_prep Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis stock Stock Solution (this compound) serial_dilution Serial Dilutions stock->serial_dilution cal_standards Calibration Standards serial_dilution->cal_standards spiking Spiking cal_standards->spiking blank_matrix Blank Matrix blank_matrix->spiking extraction Lipid Extraction spiking->extraction lc Liquid Chromatography extraction->lc ms Mass Spectrometry lc->ms peak_integration Peak Integration ms->peak_integration linearity_plot Linearity Plot (Area vs. Conc.) peak_integration->linearity_plot regression Linear Regression (R² ≥ 0.99) linearity_plot->regression dynamic_range Determine Dynamic Range (LLOQ & ULOQ) regression->dynamic_range

Caption: Workflow for assessing the linearity and dynamic range of this compound.

Logical Relationship in Quantitative Lipidomics

The accurate quantification of an endogenous lipid relies on the consistent and predictable response of the internal standard.

G cluster_measurement Mass Spectrometry Measurement cluster_processing Data Processing cluster_quantification Quantification cluster_correction Correction for Variability Analyte Endogenous Analyte Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration SamplePrep Sample Prep Variability SamplePrep->Analyte SamplePrep->IS Ionization Ionization Variability Ionization->Analyte Ionization->IS

Caption: Role of this compound in correcting for analytical variability.

A Comparative Guide to the Sensitive Detection and Quantification of Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of phosphatidylcholine (PC) is critical for a variety of applications, from characterizing lipid nanoparticles to studying cell membrane composition. This guide provides an objective comparison of common analytical techniques for PC analysis, focusing on their limits of detection (LOD) and quantification (LOQ), supported by experimental data.

This document delves into the performance of High-Performance Liquid Chromatography (HPLC) with different detectors—Evaporative Light Scattering Detector (ELSD), and Ultraviolet (UV) or Photodiode Array (PDA) detectors—as well as Ultra-Performance Liquid Chromatography (UPLC) coupled with PDA, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Methods

The choice of analytical technique for phosphatidylcholine analysis is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for PC analysis using various methods, providing a quantitative basis for comparison.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Sample Matrix/Standard
HPLC-ELSD 0.18 µg[1]0.56 µg[1]Standard Solution
22.64-32.57 µg/mL[2]68.60-98.68 µg/mL[2]Lecithin
0.04 µg (for DSPC)[3]0.1 µg (for DSPC)[3]Standard Lipid Mixtures
HPLC-UV 7.26 µg/mL[4]22 µg/mL[4]Soy Phosphatidylcholine
UPLC-PDA -1 µg/mL[5]Standard Mix
LC-MS/MS 0.5 ng/mL[6]-L-α-phosphatidylcholine Standard
-Calibration range: 16–8000 ng/mL[7]PC (15:0/18:1) (d7) Standard
¹H NMR < 0.0290 mg[8]< 0.059 mg[8]Infant Nutrition Samples
³¹P NMR 0.5 mM (at 1 T), 0.2 mM (at 2 T)[9]-Phospholipid Mixtures

Experimental Methodologies

The following sections provide an overview of the experimental protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is widely used for the analysis of non-chromophoric compounds like phosphatidylcholine. Separation is typically achieved on a normal-phase or reversed-phase column, followed by detection based on the scattering of light by the analyte particles after solvent evaporation.

  • Sample Preparation: Phosphatidylcholine standards and samples are typically dissolved in an appropriate solvent mixture, such as chloroform/methanol.[1]

  • Chromatographic Separation: A common approach involves a normal-phase silica column with a gradient elution. For instance, a gradient of chloroform, methanol, water, and ammonia can be used to separate PC from other lipids.[1]

  • Detection: The eluent from the column is directed to the ELSD detector, where the solvent is nebulized and evaporated. The non-volatile PC particles scatter a light beam, and the intensity of the scattered light is proportional to the amount of analyte.

  • Quantification: External standard calibration curves are generated by plotting the peak area against the concentration of the PC standards.[1] The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), commonly at S/N = 3 for LOD and S/N = 10 for LOQ.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the detailed analysis of PC species, including the identification of different fatty acid compositions.

  • Sample Preparation: Lipid extraction is a critical first step. A common method is the liquid-liquid extraction using solvents like methyl tert-butyl ether (MTBE).[10] Internal standards are often added to correct for extraction efficiency and matrix effects.[10]

  • Chromatographic Separation: Reversed-phase chromatography is frequently used to separate different PC molecular species based on their hydrophobicity.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique for phospholipids. The analysis is often performed in positive ion mode, monitoring for specific precursor and product ions (Multiple Reaction Monitoring, MRM) to enhance selectivity and sensitivity.[6] For example, a common transition for PC is the precursor ion of the specific PC molecule to the product ion of the phosphocholine head group (m/z 184).[6]

  • Quantification: Calibration curves are constructed using isotopically labeled internal standards to ensure accurate quantification. The LOD is often determined by injecting progressively lower concentrations of a standard solution until a signal-to-noise ratio of 3 is reached.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides structural information and can be used for quantitative analysis of phospholipids. Both ¹H and ³¹P NMR are utilized for PC analysis.

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent, and an internal standard is added for quantification.

  • ¹H NMR: This method allows for the quantification of PC by integrating the signal from the choline head group protons.[11]

  • ³¹P NMR: As phosphorus is unique to phospholipids in many biological samples, ³¹P NMR provides a highly selective method for their analysis.[12] The chemical shift of the phosphate group can be used to identify different phospholipid classes, including PC.

  • Quantification: The concentration of PC is determined by comparing the integral of the characteristic PC signal to that of a known amount of an internal standard.[12] The limit of detection is determined by the minimal concentration that yields a signal-to-noise ratio of 3.[9]

Experimental Workflow for PC Analysis

The following diagram illustrates a typical workflow for the analysis of phosphatidylcholine, from initial sample handling to final data analysis.

PC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Quantification Sample Biological Sample or Formulation Extraction Lipid Extraction (e.g., Bligh-Dyer, MTBE) Sample->Extraction Dissolution Dissolution in Appropriate Solvent Extraction->Dissolution Chromatography Chromatographic Separation (HPLC/UPLC/LC) Dissolution->Chromatography Detection Detection (ELSD, UV/PDA, MS, NMR) Chromatography->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification LOD_LOQ LOD/LOQ Determination Quantification->LOD_LOQ

Caption: A generalized workflow for the analysis of phosphatidylcholine.

References

A Head-to-Head Battle: Odd-Chain vs. Stable Isotope Labeled Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable quantitative data in mass spectrometry, the choice of an appropriate internal standard is paramount. Internal standards are crucial for correcting variations that can arise during sample preparation, extraction, and analysis. Among the most common choices for researchers are odd-chain fatty acids and stable isotope-labeled (SIL) standards. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to assist in selecting the most suitable standard for your analytical needs.

At a Glance: Key Performance Differences

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest, allowing them to effectively compensate for variability throughout the analytical workflow.[2] Odd-chain fatty acids, while a cost-effective alternative, are structurally different from the even-chain analytes typically measured, which can lead to less accurate correction.

Performance MetricStable Isotope-Labeled (SIL) StandardsOdd-Chain Fatty Acid StandardsKey Takeaway
Accuracy (% Bias) Typically within ±5%[2]Can exceed ±15%[2]SIL standards consistently deliver higher accuracy by more effectively correcting for matrix effects and variations in recovery.[2]
Precision (%CV) Typically <10%[2]Can be >15%[2]The use of SIL standards results in significantly better precision due to their ability to closely track the analyte's behavior.[2]
Matrix Effect Effectively compensated (<5% difference between analyte and IS)[2]Inconsistent compensation (can be >20% difference)[2]The near-identical chemical nature of SIL standards ensures they experience the same matrix effects as the analyte, leading to reliable normalization.[3]
Recovery High and consistent, closely mimics analyteCan be variable and differ from the analyteSIL standards co-elute with the analyte, ensuring they are subjected to the same conditions during sample preparation and analysis.
**Linearity (R²) **Excellent, with a wide dynamic rangeGood, but may deviate at high or low concentrationsSIL standards generally provide a more linear response across a broader range of concentrations.
Cost & Availability High cost and limited commercial availability[1]Readily available and more affordableOdd-chain standards are a more accessible option, particularly for routine analyses.

The Underlying Principles: How They Work

To understand the performance differences, it's essential to grasp the mechanism by which each standard type corrects for analytical variability.

cluster_workflow Typical Analytical Workflow cluster_correction Correction Mechanism Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Extraction Spike->Extract Analyze LC-MS/GC-MS Analysis Extract->Analyze Quantify Quantification Analyze->Quantify Variability Sources of Variability (e.g., Matrix Effects, Ion Suppression) SIL SIL Standard (Identical Properties) Variability->SIL Experiences Same Effect OddChain Odd-Chain Standard (Similar Properties) Variability->OddChain Experiences Similar Effect Correction Correction Factor (Analyte/IS Ratio) SIL->Correction OddChain->Correction

Correction Mechanism for Internal Standards

Stable isotope-labeled standards, being chemically identical to the analyte, experience the same degree of ion suppression or enhancement and track any loss during sample preparation with high fidelity. Odd-chain standards, due to their structural differences (e.g., chain length), may have different extraction efficiencies and ionization responses compared to the even-chain analytes, leading to less precise correction.

Experimental Protocols: A Closer Look

The following sections provide detailed methodologies for the quantification of fatty acids using both odd-chain and stable isotope-labeled internal standards.

Protocol 1: Fatty Acid Analysis using Stable Isotope-Labeled Internal Standards (GC-MS)

This protocol is adapted from standard methods for the quantitative analysis of fatty acids in biological samples.[4][5]

1. Sample Preparation and Lipid Extraction:

  • To 0.5 x 10^6 cells suspended in 250 µl PBS, add 100 µl of a deuterated internal standard mix.

  • Initiate extraction by adding 500 µl of methanol and 25 µl of 1 N HCl.

  • Form a bi-phasic solution by adding 1.5 ml of isooctane.

  • Vortex vigorously for 30 seconds and separate the phases by centrifugation at 3000 rpm for 2 minutes.

  • Collect the upper organic layer. Repeat the extraction and combine the organic layers.

  • Dry the combined extracts under a stream of nitrogen.

2. Derivatization:

  • To the dried lipid extract, add 25 µl of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µl of 1% diisopropylethylamine in acetonitrile.

  • Incubate at room temperature for 20 minutes.

  • Dry the derivatized sample under nitrogen.

3. GC-MS Analysis:

  • Reconstitute the sample in 50 µl of isooctane.

  • Inject 1 µl onto a suitable capillary column (e.g., DB-225ms).

  • Use a temperature gradient program, for example, from 150°C to 270°C at 10°C/min.

  • Employ negative chemical ionization (NCI) for sensitive detection.

  • Quantify by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve.

Protocol 2: Fatty Acid Analysis using Odd-Chain Internal Standards (GC-FID)

This protocol is a common approach for routine fatty acid profiling.

1. Sample Preparation and Transesterification:

  • To a known amount of sample (e.g., 10-20 mg of freeze-dried cells), add a known amount of an odd-chain fatty acid internal standard (e.g., C17:0 or C19:0).

  • Perform transesterification by adding 1 ml of 2% H₂SO₄ in methanol and incubating at 80°C for 1 hour.

  • After cooling, add 1 ml of hexane and 0.5 ml of water.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

2. GC-FID Analysis:

  • Inject 1 µl of the hexane extract onto a GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., SP-2560).

  • Use a temperature program appropriate for FAME analysis, for instance, an initial temperature of 140°C held for 5 minutes, then ramped to 240°C at 4°C/min.

  • Identify FAMEs by comparing their retention times with those of known standards.

  • Quantify each fatty acid by relating its peak area to the peak area of the odd-chain internal standard.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for lipidomics analysis utilizing an internal standard.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Homogenize Homogenization Spike_IS->Homogenize Extract Lipid Extraction (e.g., Folch/MTBE) Homogenize->Extract Derivatize Derivatization (optional) Extract->Derivatize LC_GC LC or GC Separation Derivatize->LC_GC MS Mass Spectrometry Detection LC_GC->MS Peak_Integration Peak Integration MS->Peak_Integration Ratio_Calc Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calc Quant Quantification via Calibration Curve Ratio_Calc->Quant

Lipidomics Experimental Workflow

Conclusion: Making the Right Choice

The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. Stable isotope-labeled standards are unequivocally the superior choice for applications demanding the highest accuracy and precision, such as in regulated bioanalysis and clinical research. Their ability to flawlessly mimic the analyte of interest provides unparalleled correction for analytical variability.

However, odd-chain fatty acid standards remain a viable and cost-effective option for many research applications, particularly for relative quantification and in scenarios where SIL standards are not available or are prohibitively expensive. Researchers must be mindful of their limitations, including the potential for endogenous presence and less accurate correction for matrix effects and recovery.

Ultimately, the choice between odd-chain and stable isotope-labeled standards should be guided by the specific requirements of the assay, the desired level of data quality, and budgetary considerations. By understanding the performance characteristics and underlying principles of each, researchers can make an informed decision to ensure the generation of robust and reliable quantitative data.

References

A Researcher's Guide to Selecting Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reproducibility of quantitative data are paramount. Internal standards (IS) are the cornerstone of precise lipid quantification, correcting for variations that arise during sample preparation and analysis. This guide provides an objective comparison of commonly used internal standards, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate standards for your lipidomics workflow.

The Critical Role of Internal Standards in Lipidomics

Internal standards are compounds of a known quantity added to a sample before the analytical process begins.[1] They are chemically similar to the analytes of interest but are distinguishable by mass spectrometry, typically due to isotopic labeling (e.g., deuterium or carbon-13) or unique structural features like odd-chain fatty acids.[1][2] The primary role of an internal standard is to normalize the signal of the endogenous lipids, thereby accounting for sample loss during extraction, variations in ionization efficiency, and other potential sources of error.[1][3] An ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the workflow, preferably before lipid extraction.[1]

Comparison of Internal Standard Performance

The selection of an appropriate internal standard is a critical determinant of data quality in quantitative lipidomics. The most common types are stable isotope-labeled lipids (e.g., deuterated or ¹³C-labeled) and odd-chain lipids. Below is a summary of their performance based on key analytical parameters.

Performance Metric Stable Isotope-Labeled Internal Standards (e.g., Deuterated, ¹³C-Labeled) Odd-Chain Internal Standards Key Considerations
Chemical and Physical Similarity Nearly identical to the endogenous analyte, ensuring they behave similarly during extraction and chromatography.[4]Structurally similar to even-chain endogenous lipids but with a different mass.Stable isotope-labeled standards are considered the gold standard due to their high degree of similarity.[1]
Co-elution with Analyte Co-elute very closely with the endogenous analyte in liquid chromatography (LC).[2]May have slightly different retention times compared to their even-chain counterparts.Co-elution is crucial for effective correction of matrix effects.[2]
Correction for Matrix Effects Superior, as they experience the same ion suppression or enhancement as the endogenous analyte due to co-elution.[3]Effective, but may not fully compensate if their chromatographic behavior differs significantly from the analyte.Matrix effects can significantly impact ionization efficiency and, therefore, quantification.[5]
Potential for Isotopic Interference Minimal, as the mass difference is well-defined.Not applicable.It's important to ensure the isotopic purity of the standard.
Availability and Cost Can be expensive and may not be available for all lipid species.[6]Generally more affordable and widely available.[1]Cost and availability are practical considerations in large-scale studies.
Linearity and Dynamic Range Excellent, with a wide dynamic range and a linear response across various concentrations.Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.The concentration of the internal standard should be within the linear range of the instrument.[4]

Experimental Protocols

Detailed and consistent experimental protocols are essential for generating reliable and reproducible lipidomics data.

Lipid Extraction from Plasma (Modified Folch Method)

This method is widely used for the extraction of total lipids from biological samples.[7][8][9]

  • Sample Preparation: Thaw plasma samples on ice.

  • Addition of Internal Standard: Add a known amount of the chosen internal standard mixture (e.g., Avanti SPLASH™ LIPIDOMIX®) to the plasma sample.[10][11][12]

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.

  • Homogenization: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.88% potassium chloride or water to induce phase separation.[8]

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general framework for the analysis of lipids by LC-MS/MS.[13][14][15][16]

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column suitable for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: Employ a suitable gradient elution starting with a lower percentage of mobile phase B and gradually increasing to elute the more hydrophobic lipids.

    • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 50°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.

    • Acquisition Mode: Perform full scan data acquisition to detect all ions within a specified mass range, followed by data-dependent MS/MS for lipid identification.

    • Data Analysis: Process the raw data using specialized software to identify and quantify lipids based on their mass-to-charge ratio (m/z), retention time, and fragmentation patterns. Normalize the peak areas of the endogenous lipids to the peak areas of the corresponding internal standards.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A typical experimental workflow for quantitative lipidomics analysis.

sphingolipid_pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine_Palmitoyl_CoA->Ceramide de novo synthesis Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P->Sphingosine SPP Cell_Survival Cell_Survival S1P->Cell_Survival

Caption: A simplified diagram of the sphingolipid signaling pathway.[17][18][19][20]

By carefully selecting internal standards and adhering to robust experimental protocols, researchers can ensure the generation of high-quality, reliable, and reproducible lipidomics data, thereby advancing our understanding of the critical roles lipids play in health and disease.

References

Safety Operating Guide

Safe Disposal of 17:0-22:4 PC-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 17:0-22:4 PC-d5, a deuterated phospholipid, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper disposal of this compound, grounded in its chemical properties and associated hazards.

I. Understanding the Compound's Hazard Profile

This compound, also known as 1-(10Z,13Z,16Z,19Z-docosahexaenoyl)-2-heptadecanoyl-sn-glycero-3-phosphocholine-d5, is classified with multiple hazards that dictate its handling and disposal. The compound is a flammable liquid and is acutely toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer and can cause damage to organs, particularly the central nervous system and eyes.

Table 1: Hazard Classifications for this compound

Hazard ClassificationDescription
Flammable LiquidsCategory 2
Acute Toxicity, OralCategory 3
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin IrritationCategory 2
Eye IrritationCategory 2
CarcinogenicityCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 1 (Central nervous system, Eyes)
Specific Target Organ Toxicity (Single Exposure)Category 3 (Central nervous system)

II. Proper Disposal Procedures

Given its hazardous nature, this compound and its containers must be disposed of as hazardous waste. It is imperative to follow all federal, state, and local regulations.

Step-by-Step Disposal Protocol:

  • Consult Safety Data Sheet (SDS): Always refer to the manufacturer-specific SDS for the most detailed and up-to-date disposal information.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a designated, properly labeled hazardous waste container.

  • Use Appropriate Containers: Waste containers must be made of a material compatible with the chemical. For organic solutions of phospholipids, glass containers with Teflon-lined closures are recommended.[1] Avoid using plastic containers like polystyrene, polyethylene, or polypropylene for organic solutions, as impurities can leach from the plastic.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the associated hazards (e.g., "Flammable," "Toxic").

  • Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition. The storage temperature for the pure compound is -20°C.[2]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Consult SDS for This compound B Obtain Designated Hazardous Waste Container (Glass, Teflon-lined cap) A->B Information Gathering C Transfer Waste (e.g., unused solution, contaminated labware) into Container B->C Operational Step D Securely Seal and Label Container (Chemical Name, Hazards) C->D E Store in a Cool, Dry, Well-Ventilated Area D->E Safety Precaution F Away from Ignition Sources G Contact Institutional EHS for Waste Pickup F->G Procedural Step H Professional Disposal (Incineration or other approved method) G->H Compliance

Disposal Workflow for this compound

IV. Handling and Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the ventilation is inadequate, a respirator may be necessary.

Handling Precautions:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Take precautionary measures against static discharge.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

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